Melatonin receptor agonist 1
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-[2-(7-methoxyphthalazin-1-yl)ethyl]butanamide |
InChI |
InChI=1S/C15H19N3O2/c1-3-4-15(19)16-8-7-14-13-9-12(20-2)6-5-11(13)10-17-18-14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,16,19) |
InChI Key |
YLDUOETVAFAVAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCC1=C2C=C(C=CC2=CN=N1)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of a New Era in Chronopharmacology: A Technical Guide to the Discovery and Synthesis of Novel Melatonin Receptor 1 Agonists
For Researchers, Scientists, and Drug Development Professionals
The Melatonin Receptor 1 (MT1), a G-protein coupled receptor (GPCR) integral to the regulation of circadian rhythms and sleep, has emerged as a pivotal target for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel MT1 agonists, presenting key data, detailed experimental methodologies, and visual representations of critical pathways and workflows to empower researchers in this dynamic field.
Core Concepts in MT1 Agonist Development
The quest for novel MT1 agonists is driven by the therapeutic potential to address a range of conditions, from sleep disorders to mood and neurodegenerative diseases. The development pipeline for these compounds follows a structured progression from initial hit identification to lead optimization and preclinical evaluation. A critical aspect of this process is the robust characterization of compound activity, including binding affinity (Ki) and functional potency (EC50) at the MT1 receptor, as well as selectivity against the closely related MT2 receptor.
Quantitative Analysis of Novel MT1 Agonists
The following table summarizes the binding affinities and functional potencies of several key MT1 agonists. This data provides a comparative landscape of their pharmacological profiles.
| Compound | MT1 Binding Affinity (Ki, nM) | MT2 Binding Affinity (Ki, nM) | MT1 Functional Potency (EC50, nM) | MT2 Functional Potency (EC50, nM) | Selectivity (MT2/MT1 Ki) | Reference |
| Melatonin | 0.1 - 0.4 | 0.1 - 1.0 | 0.04 | 0.04 | ~1-2.5 | |
| Ramelteon | 0.014 | 0.112 | - | - | 8 | |
| Tasimelteon | 0.3 - 0.4 | 0.1 - 0.2 | - | - | ~0.3-0.5 | |
| Agomelatine | 0.1 | 0.12 | - | - | 1.2 | |
| Compound 21 | - | - | 12 | 0.36 | - | |
| UCM871 | - | - | - | - | - |
Key Experimental Protocols
The successful discovery and characterization of novel MT1 agonists hinge on the precise execution of key in vitro assays. Below are detailed methodologies for radioligand binding and functional assays.
Radioligand Binding Assay for MT1 Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound for the MT1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human MT1 receptor
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Radioligand: [³H]-Melatonin or 2-[¹²⁵I]-iodomelatonin
-
Non-specific binding control: 10 µM unlabeled melatonin
-
Test compounds at various concentrations
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-hMT1 cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (typically 20-40 µg of protein), radioligand (at a concentration near its Kd), and either buffer, non-specific binding control, or test compound.
-
The final assay volume is typically 200-250 µL.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for MT1 Agonist Activity
This protocol measures the ability of a test compound to act as an agonist at the MT1 receptor by quantifying its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Since MT1 is a Gi-coupled receptor, its activation leads to a decrease in cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human MT1 receptor
-
Cell culture medium
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Test compounds at various concentrations
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Lysis buffer (if required by the kit)
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-K1/HEK293-hMT1 cells to ~80-90% confluency.
-
Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.
-
-
Agonist Stimulation:
-
Aspirate the culture medium and replace it with serum-free medium or assay buffer.
-
Add the test compounds at various concentrations to the wells.
-
To stimulate cAMP production, add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Cell Lysis and cAMP Measurement:
-
If required by the assay kit, lyse the cells by adding the provided lysis buffer.
-
Follow the specific instructions of the chosen cAMP assay kit to measure the intracellular cAMP concentration. This typically involves the addition of detection reagents and measurement of a signal (e.g., fluorescence, luminescence, or absorbance).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals to cAMP concentrations using the standard curve.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) using non-linear regression analysis.
-
Visualizing Key Processes
To further elucidate the complex processes involved in MT1 agonist discovery and action, the following diagrams have been generated using the DOT language.
An In-depth Technical Guide to the Mechanism of Action of MT1 Receptor Agonists in the Suprachiasmatic Nucleus (SCN)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The suprachiasmatic nucleus (SCN) of the hypothalamus functions as the master circadian pacemaker in mammals, orchestrating the body's 24-hour physiological and behavioral rhythms. The neurohormone melatonin (B1676174), secreted by the pineal gland during the night, is a key regulator of this system, providing a hormonal signal of darkness. Its effects are mediated through two high-affinity G protein-coupled receptors (GPCRs), MT1 (Mel1a) and MT2 (Mel1b), both of which are expressed in the SCN. MT1 receptor agonists, such as ramelteon (B1678794), tasimelteon, and agomelatine, are a class of therapeutic agents that mimic the action of endogenous melatonin, primarily targeting the SCN to regulate the sleep-wake cycle. This technical guide provides a detailed examination of the molecular mechanisms, signaling pathways, and physiological consequences of MT1 receptor activation in the SCN, supported by quantitative data and detailed experimental protocols.
Core Mechanism: MT1 Receptor Signaling in the SCN
The primary mechanism of action for MT1 receptor agonists in the SCN is the activation of specific intracellular signaling cascades that modulate neuronal excitability and gene expression, thereby influencing the timing of the central clock.
Primary Gi/o-Coupled Signaling Pathway
The MT1 receptor is canonically coupled to inhibitory G proteins of the Gi/o family. Agonist binding initiates a conformational change in the receptor, leading to the activation of its associated heterotrimeric G protein. This process involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi/o subunit, causing its dissociation from the Gβγ dimer.
The activated Gαi/o subunit directly inhibits the activity of the enzyme adenylyl cyclase (AC). This inhibition leads to a significant reduction in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). A decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including the transcription factor cAMP response element-binding protein (CREB). By inhibiting the AC/cAMP/PKA pathway, MT1 receptor activation acutely suppresses the spontaneous neuronal firing rate of SCN neurons, a primary output of the master clock.
Non-Canonical and Other Signaling Pathways
While Gi/o coupling is the predominant pathway, emerging evidence suggests a more complex signaling profile for the MT1 receptor.
-
Gs Coupling: Recent studies have demonstrated that the MT1 receptor, but not the MT2 receptor, can also couple to the stimulatory G protein, Gs. This coupling appears to be context-dependent, with long-term melatonin exposure, mimicking physiological conditions at dawn, favoring a switch to Gs activation. Activation of Gs would lead to the stimulation of adenylyl cyclase and an increase in cAMP, a response opposite to that of Gi/o coupling. This dual coupling capability suggests that MT1 can bidirectionally regulate cAMP levels, potentially allowing for a time-of-day-dependent modulation of SCN activity.
-
Phospholipase C (PLC) Activation: Some studies have shown that the MT1 receptor can couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
-
Ion Channel Modulation: A recent study suggests that melatonin promotes sleep by activating the large-conductance potassium (BK) channel, Slo1, in SCN neurons through a physical interaction with the MT1 receptor. This provides a more direct link between MT1 activation and the hyperpolarization of neuronal membranes, leading to reduced excitability.
Physiological Effects in the SCN
Activation of MT1 receptors by agonists produces two primary, well-documented effects on the SCN: acute inhibition of neuronal firing and phase shifting of the circadian clock.
-
Inhibition of Neuronal Firing: The principal role attributed to the MT1 receptor is the acute suppression of SCN neuronal activity. This effect is most prominent during the subjective day when SCN neurons are typically at their highest firing rate. The inhibition is mediated primarily through the Gi/o pathway, which leads to hyperpolarization of the neuronal membrane. In mice with a targeted deletion of the MT1 receptor, the acute inhibitory effects of melatonin on SCN multiunit activity are completely abolished.
-
Phase Shifting of Circadian Rhythms: MT1 receptor agonists can reset or "phase shift" the SCN clock. While the MT2 receptor is often considered the primary mediator of phase shifts, studies using MT1 knockout mice and specific agonists like ramelteon have revealed that the MT1 receptor also contributes to this effect. For instance, melatonin administration at circadian time 10 (CT10) significantly phase-advances the activity rhythm in wild-type mice, an effect that is absent in MT1 knockout mice, demonstrating the necessity of the MT1 receptor for in vivo phase shifting.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on MT1 receptor agonists.
Table 1: Binding Affinities of Agonists for MT1 Receptors
| Compound | Receptor | Species | Preparation | Ki (pM) | Citation(s) |
| Ramelteon | MT1 | Human | Recombinant CHO cells | 14 | |
| Melatonin | MT1 | Human | Recombinant CHO cells | 20 - 40 |
Table 2: Functional Activity of MT1 Agonists
| Agonist | Assay | Cell/Tissue | Endpoint | EC50 / IC50 | Citation(s) |
| Melatonin | [35S]GTPγS Binding | CHO cells (human MT1) | G-protein activation | pEC50 = 8.77 | |
| Agomelatine | Electrophysiology | Rat SCN slices | Firing rate suppression | IC50 = 0.14 mM | |
| Melatonin | Electrophysiology | Rat SCN slices | Firing rate suppression | IC50 = 1.59 mM |
Table 3: Effects of MT1 Agonists on SCN Neuronal Firing and Phase Shifting
| Agonist (Dose) | Model | Measured Effect | Result | Citation(s) |
| Melatonin (90 µ g/mouse ) | Wild-Type C57BL/6 Mice (in vivo) | Phase shift at CT10 | 0.60 ± 0.09 hr advance | |
| Melatonin (90 µ g/mouse ) | MT1 Knockout Mice (in vivo) | Phase shift at CT10 | No significant shift | |
| Ramelteon (10 pM) | MT2 Knockout SCN Slice (in vitro) | Phase shift at CT10 | 1.6 ± 0.4 hr advance | |
| Agomelatine (0.04-0.32 mM) | Rat SCN Slice (in vitro) | Firing rate suppression | 19.2 - 80.9% dose-dependent suppression |
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of MT1 receptor agonists.
SCN Slice Electrophysiology
This technique is used to measure the direct effects of agonists on the electrical activity of SCN neurons in an ex vivo brain slice preparation.
Methodology:
-
Animal Euthanasia and Brain Extraction: A rodent (e.g., rat or mouse) is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
SCN Slice Preparation: A vibratome is used to cut coronal slices (typically 300-400 µm thick) containing the SCN.
-
Slice Recovery: Slices are transferred to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour to recover.
-
Recording: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with heated (32-34°C), oxygenated aCSF.
-
Data Acquisition: Extracellular single-unit or multi-unit recordings are made from the SCN using glass microelectrodes filled with aCSF. The spontaneous firing rate of neurons is recorded for a stable baseline period.
-
Drug Application: The MT1 agonist of interest is added to the perfusion bath at known concentrations. Changes in neuronal firing rate (e.g., suppression) and pattern are recorded. For phase-shifting experiments, the agonist is applied for a short duration (e.g., 10 min) at a specific circadian time, and the peak firing time is monitored on the subsequent cycle.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to a GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
Methodology:
-
Membrane Preparation: Cells stably expressing the MT1 receptor (e.g., CHO cells) or SCN tissue are homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction.
-
Assay Incubation: Membranes are incubated in an assay buffer containing GDP (to ensure G proteins are in an inactive state), the radiolabeled [35S]GTPγS, and varying concentrations of the MT1 agonist.
-
Reaction Termination: The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 min). The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.
-
Washing: The filters are washed with ice-cold buffer to remove unbound [35S]GTPγS.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to [35S]GTPγS bound to Gα subunits, is measured using a scintillation counter.
-
Data Analysis: Agonist-stimulated binding is calculated by subtracting the basal binding (in the absence of agonist) from the total binding. Non-specific binding is determined in the presence of excess unlabeled GTPγS.
Intracellular cAMP Assay
This assay quantifies changes in intracellular cAMP levels in response to MT1 receptor activation, typically in a cell-based format.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured. Cells are transfected to express the human MT1 receptor and often a cAMP biosensor (e.g., GloSensor™), which generates a luminescent signal in proportion to cAMP concentration.
-
Cell Plating: Transfected cells are plated into a multi-well plate (e.g., a white 96-well plate for luminescence assays).
-
Stimulation: The adenylyl cyclase stimulator, forskolin, is often added to pre-stimulate cAMP production, creating an elevated baseline against which the inhibitory effect of the MT1 agonist can be measured.
-
Agonist Addition: Varying concentrations of the MT1 agonist are added to the wells.
-
Signal Detection: After a short incubation period, the plate is read using a luminometer. A decrease in the luminescent signal relative to the forskolin-only control indicates Gi-mediated inhibition of cAMP production.
-
**
Beyond Melatonin: An In-depth Technical Guide to Endogenous Ligands for Melatonin Receptor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melatonin (B1676174), the primary hormone of the pineal gland, is the archetypal endogenous ligand for the high-affinity, G-protein coupled melatonin receptors, MT1 and MT2. Its role in regulating circadian rhythms and sleep-wake cycles is well-established. However, the melatoninergic system may be more complex than previously appreciated, with emerging evidence suggesting the existence of other endogenous molecules capable of modulating MT1 receptor activity. This technical guide provides a comprehensive overview of the current knowledge on endogenous ligands for the melatonin receptor 1 (MT1) beyond melatonin, with a focus on their pharmacological characterization and the experimental methodologies used to identify and evaluate them.
Endogenous Ligands for MT1: N-Acetylserotonin and N-Acetyltryptamine
The primary candidates for alternative endogenous ligands for the MT1 receptor are two indoleamines structurally related to melatonin: N-acetylserotonin (NAS) and N-acetyltryptamine (NAT). Both are synthesized in the pineal gland and are metabolic precursors or byproducts of the melatonin biosynthetic pathway.
N-acetylserotonin (NAS) , also known as normelatonin, is the immediate precursor to melatonin. It is formed from the acetylation of serotonin (B10506) by the enzyme arylalkylamine N-acetyltransferase (AANAT). While long considered merely an intermediate, NAS has been shown to possess biological activity in its own right, including agonism at melatonin receptors.
N-acetyltryptamine (NAT) is another endogenous indoleamine that has been identified as a ligand for melatonin receptors. It is a partial agonist at these receptors and is also used as a substrate in assays for serotonin N-acetyltransferase activity.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the binding affinity and functional activity of N-acetylserotonin and N-acetyltryptamine at the human MT1 receptor.
Table 1: Binding Affinity of Endogenous Ligands at the Human MT1 Receptor
| Ligand | Receptor | Assay Type | Radioligand | Kᵢ (nM) | Reference |
| Melatonin | Human MT1 | Competition Binding | 2-[¹²⁵I]iodomelatonin | 0.08 | |
| N-Acetylserotonin | Human MT1 | Competition Binding | 2-[¹²⁵I]iodomelatonin | ~10-100* | |
| N-Acetyltryptamine | Chicken Retina | Competition Binding | 2-[¹²⁵I]iodomelatonin | >1000** |
*The affinity of N-acetylserotonin for MT1 is reported to be several orders of magnitude lower than that of melatonin. Specific Kᵢ values for human MT1 are not consistently reported in the literature, but are generally in the nanomolar to micromolar range. **Data for N-acetyltryptamine at the human MT1 receptor is scarce. The provided data is from chicken retina, which shows significantly lower affinity compared to melatonin.
Table 2: Functional Activity of Endogenous Ligands at the Human MT1 Receptor
| Ligand | Receptor | Functional Assay | Parameter | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| Melatonin | Human MT1 | cAMP Inhibition | EC₅₀ | ~0.1-1 | 100 | |
| N-Acetylserotonin | Human MT1 | cAMP Inhibition | EC₅₀ | ~100-1000* | Partial Agonist | |
| N-Acetyltryptamine | Rabbit Retina | Partial Agonist Activity | - | - | Partial Agonist |
*Similar to binding affinity, the potency of N-acetylserotonin as an agonist at the MT1 receptor is considerably lower than that of melatonin.
Experimental Protocols
Radioligand Competition Binding Assay for MT1 Receptor
This protocol is used to determine the binding affinity (Kᵢ) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Membrane Preparation: CHO-K1 or HEK293 cells stably expressing the human MT1 receptor.
-
Radioligand: 2-[¹²⁵I]iodomelatonin (specific activity ~2200 Ci/mmol).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Ligands: Melatonin (for non-specific binding determination) and test compounds (N-acetylserotonin, N-acetyltryptamine).
-
GF/B glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors). Centrifuge to pellet membranes, wash, and resuspend in binding buffer. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
Increasing concentrations of the unlabeled test ligand.
-
A fixed concentration of 2-[¹²⁵I]iodomelatonin (typically at or below its Kd value, e.g., 100 pM).
-
Membrane preparation (e.g., 5-20 µg of protein).
-
For total binding, add vehicle instead of unlabeled ligand.
-
For non-specific binding, add a high concentration of unlabeled melatonin (e.g., 10 µM).
-
-
Incubation: Incubate the plate at 37°C for 2 hours to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through GF/B glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 1. Workflow for Radioligand Competition Binding Assay.
cAMP Functional Assay for MT1 Receptor
This protocol is used to determine the functional activity (EC₅₀ and Eₘₐₓ) of ligands by measuring their ability to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing the MT1 receptor.
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human MT1 receptor.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Stimulant: Forskolin (B1673556).
-
Test Ligands: Melatonin, N-acetylserotonin, N-acetyltryptamine.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Plate MT1-expressing cells in a 96-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Ligand Stimulation: Add increasing concentrations of the test ligand to the cells.
-
Forskolin Stimulation: After a brief incubation with the ligand, add a fixed concentration of forskolin to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the ligand concentration. Determine the EC₅₀ value (the concentration of ligand that produces 50% of the maximal inhibition) and the Eₘₐₓ (maximal effect) using non-linear regression.
Figure 2. Workflow for cAMP Functional Assay.
LC-MS/MS for Indoleamine Quantification in Pineal Gland
This protocol outlines a general method for the simultaneous quantification of melatonin, N-acetylserotonin, and N-acetyltryptamine in pineal gland tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Pineal Gland Tissue: Collected and immediately frozen.
-
Internal Standards: Deuterated analogs of the analytes (e.g., melatonin-
An In-depth Technical Guide to the Signaling Pathways of Melatonin Receptor 1 (MT1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melatonin (B1676174) Receptor 1 (MT1), a member of the G protein-coupled receptor (GPCR) superfamily, plays a pivotal role in mediating the physiological effects of melatonin, the primary hormone of the pineal gland. Encoded by the MTNR1A gene, MT1 is integral to the regulation of circadian rhythms, sleep-wake cycles, and various other physiological processes. Its widespread distribution in the central nervous system and peripheral tissues underscores its importance as a therapeutic target for a range of disorders, including sleep disturbances, circadian misalignment, and potentially mood and anxiety disorders. This technical guide provides a comprehensive overview of the intricate signaling pathways initiated by the activation of the MT1 receptor, offering detailed experimental protocols and quantitative data to support further research and drug development endeavors.
Core Signaling Pathways of MT1
The activation of the MT1 receptor by its endogenous ligand, melatonin, triggers a cascade of intracellular signaling events, primarily through its interaction with heterotrimeric G proteins. The signaling profile of MT1 is complex and can be influenced by the cellular context and the formation of receptor dimers.
G Protein Coupling
The MT1 receptor exhibits promiscuous coupling to several subfamilies of G proteins, leading to the activation of distinct downstream effector systems.
-
Gαi/o Coupling: The canonical and most well-characterized signaling pathway of MT1 involves its coupling to the pertussis toxin-sensitive Gαi/o subfamily of G proteins. This interaction leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA), a key downstream effector that phosphorylates numerous cellular substrates, including the cAMP-responsive element-binding protein (CREB), a transcription factor involved in the regulation of gene expression.
-
Gαq/11 Coupling: In addition to Gαi/o, the MT1 receptor can also couple to the Gαq/11 subfamily of G proteins. This interaction activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).
-
Gαs Coupling: Emerging evidence suggests that under certain cellular conditions, the MT1 receptor can dually couple to Gαs proteins. This coupling would lead to the stimulation of adenylyl cyclase and an increase in cAMP levels, a pathway that is functionally opposite to its canonical Gαi/o-mediated signaling. This dual coupling capability may provide a mechanism for fine-tuning cellular responses to melatonin.
-
Gβγ Subunit Signaling: Upon G protein activation and the dissociation of the Gα and Gβγ subunits, the Gβγ dimer can also initiate its own signaling cascades. The Gβγ subunits released upon MT1 activation have been shown to activate downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.
Downstream Effector Pathways
The activation of various G proteins by the MT1 receptor leads to the modulation of several key downstream signaling pathways that ultimately mediate the physiological effects of melatonin.
-
cAMP/PKA Pathway: As the primary signaling pathway, the Gαi/o-mediated inhibition of the cAMP/PKA pathway is crucial for many of the central effects of melatonin, including the regulation of neuronal firing in the suprachiasmatic nucleus (SCN), the master circadian pacemaker.
-
PLC/PKC Pathway: The Gαq/11-mediated activation of the PLC/PKC pathway contributes to the diverse cellular responses to melatonin, including the modulation of ion channel activity and neurotransmitter release.
-
ERK1/2 Pathway: The activation of the ERK1/2 pathway, a key signaling cascade involved in cell proliferation, differentiation, and survival, can be initiated by MT1 through both Gαi/o- and Gβγ-dependent mechanisms. The signaling cascade downstream of G proteins involves the activation of the PI3K/PKCζ/c-Raf/MEK/ERK cascade.
-
PI3K/Akt Pathway: The PI3K/Akt pathway, another critical signaling route for cell survival and metabolism, can be activated by MT1, primarily through Gβγ subunit signaling.
Receptor Dimerization
The MT1 receptor can form both homodimers (MT1/MT1) and heterodimers with the Melatonin Receptor 2 (MT2) and the orphan receptor GPR50. This dimerization adds another layer of complexity to MT1 signaling.
-
MT1/MT1 Homodimers: These dimers are thought to be the primary functional unit for Gαi/o-mediated signaling.
-
MT1/MT2 Heterodimers: The formation of MT1/MT2 heterodimers can alter the signaling output, with some studies suggesting a preferential coupling to Gαq/11 and the PLC pathway.
-
MT1/GPR50 Heterodimers: Heterodimerization with the orphan receptor GPR50 has been shown to abolish high-affinity agonist binding and G protein coupling to the MT1 protomer, effectively acting as a negative regulator of MT1 function.
β-Arrestin Recruitment and Receptor Regulation
Like most GPCRs, the signaling of the MT1 receptor is tightly regulated. Upon agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, MT1 recruits β-arrestins. This interaction is crucial for:
-
Desensitization: β-arrestin binding sterically hinders further G protein coupling, leading to a termination of the signal.
-
Internalization: β-arrestins act as scaffolds for components of the endocytic machinery, promoting the internalization of the receptor from the cell surface, which can lead to its degradation or recycling back to the membrane.
-
β-Arrestin-Mediated Signaling: In some contexts, β-arrestins can initiate their own G protein-independent signaling cascades, although this is less characterized for MT1 compared to other GPCRs.
Data Presentation
The following tables summarize key quantitative data related to the signaling and pharmacology of the MT1 receptor.
| Ligand Binding | Receptor | Affinity (Ki) | Reference |
| Melatonin | Human MT1 | 14 pM | |
| Ramelteon | Human MT1 | 80 pM |
| cAMP Inhibition | Cell Line | Ligand | EC50 | Reference |
| Human MT1 | HEK293T | Melatonin | 7.1 nM | |
| Human MT1 | HEK293T | UCSF4226 | - |
| ERK1/2 Phosphorylation | Cell Line | Ligand | EC50 | Reference |
| Human MT1 | HEK293 | Melatonin | ~1 nM |
Note: EC50 and Ki values can vary depending on the cell line, experimental conditions, and assay methodology.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the signaling pathways of the MT1 receptor.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Protein-Protein Interactions
BRET is a powerful technique to study protein-protein interactions in living cells, such as receptor dimerization, receptor-G protein coupling, and receptor-β-arrestin recruitment.
Principle: BRET is based on the non-radiative energy transfer between a bioluminescent donor (e.g., Renilla luciferase, RLuc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) when they are in close proximity (<10 nm). An increase in the BRET signal indicates an interaction between the two proteins fused to the donor and acceptor, respectively.
Detailed Methodology:
-
Plasmid Constructs:
-
Clone the cDNA of human MT1 into a mammalian expression vector containing a C-terminal RLuc tag (e.g., pcDNA3.1-MT1-RLuc).
-
Clone the cDNA of the interacting partner (e.g., Gαi, β-arrestin-2, or another MT1 receptor) into a mammalian expression vector containing a C-terminal YFP tag (e.g., pcDNA3.1-Protein-YFP).
-
-
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the donor and acceptor plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. A constant amount of the donor plasmid should be used, while the amount of the acceptor plasmid is varied to generate a BRET saturation curve.
-
-
BRET Measurement:
-
48 hours post-transfection, detach the cells and resuspend them in a suitable buffer (e.g., PBS containing 0.5 mM MgCl2 and 0.1% glucose).
-
Distribute the cell suspension into a 96-well white microplate.
-
Add the RLuc substrate, coelenterazine (B1669285) h, to a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths using a microplate reader equipped with two filters: one for the donor emission (e.g., 485 nm) and one for the acceptor emission (e.g., 530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio as a function of the acceptor/donor expression ratio. A hyperbolic curve is indicative of a specific interaction.
-
For agonist-induced interactions (e.g., β-arrestin recruitment), pre-incubate the cells with the agonist for a defined period before adding the substrate and measure the change in the BRET ratio.
-
cAMP Assay
This assay measures the intracellular levels of cAMP, the second messenger produced by adenylyl cyclase.
Principle: Competitive immunoassays are commonly used to quantify cAMP levels. In these assays, free cAMP in the cell lysate competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The amount of tracer bound is inversely proportional to the amount of cAMP in the sample.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed HEK293 cells stably expressing human MT1 in a 96-well plate.
-
Starve the cells in serum-free medium for at least 4 hours before the experiment.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for 15-30 minutes to prevent cAMP degradation.
-
Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence or absence of varying concentrations of melatonin for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., from PerkinElmer, Cisbio, or Promega).
-
Perform the cAMP measurement according to the manufacturer's protocol. This typically involves adding the cell lysate, a labeled cAMP tracer, and an anti-cAMP antibody to a microplate and incubating for a specified time.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the samples by interpolating from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation as a function of the melatonin concentration to determine the IC50 value.
-
Western Blot for ERK1/2 Phosphorylation
This technique is used to detect the phosphorylation and therefore activation of ERK1/2.
Principle: Western blotting involves separating proteins by size using SDS-PAGE, transferring them to a membrane, and detecting a specific protein of interest using antibodies. To detect ERK1/2 activation, a primary antibody specific to the phosphorylated form of ERK1/2 is used.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed cells expressing MT1 in 6-well plates.
-
Serum-starve the cells overnight before the experiment.
-
Treat the cells with melatonin at various concentrations and for different time points (e.g., 0, 2, 5, 10, 15, 30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., rabbit anti-phospho-p44/42 MAPK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated
-
An In-depth Guide to the Cellular Localization of MT1 Receptors in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melatonin (B1676174) (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, with its secretion tightly regulated by the suprachiasmatic nucleus (SCN), the brain's master circadian pacemaker. Its physiological effects are extensive, influencing circadian rhythms, sleep-wake cycles, mood, and neuroprotection. These actions are mediated predominantly through two high-affinity G protein-coupled receptors (GPCRs), the MT1 (Mel1a) and MT2 (Mel1b) receptors. Understanding the precise anatomical and cellular distribution of these receptors is fundamental to elucidating their specific functions and for the development of targeted therapeutics.
This technical guide provides a comprehensive overview of the cellular localization of the MT1 receptor subtype within the central nervous system (CNS). It details the key brain regions of expression, summarizes quantitative data on receptor density, outlines the primary experimental protocols used for localization studies, and illustrates the associated signaling pathways.
Cellular and Anatomical Distribution of MT1 Receptors
The MT1 receptor exhibits a distinct and selective distribution pattern throughout the CNS. It is primarily localized on neuronal cells, with confocal and ultrastructural examinations confirming its presence on the membranes of neuronal cell bodies and dendrites (somadendritic localization). Double immunofluorescence studies have demonstrated that MT1 labeling colocalizes with the neuronal marker NeuN, but not with markers for astroglia (GFAP) or microglia (CD11b), confirming its exclusive neuronal phenotype in the rat brain.
Key CNS Regions of MT1 Expression
Immunohistochemical and in situ hybridization studies have identified significant MT1 receptor presence in various regions of the telencephalon, diencephalon, and mesencephalon. The distribution is often complementary to that of the MT2 receptor. Key areas with notable MT1 immunoreactivity include:
-
Hypothalamus: The suprachiasmatic nucleus (SCN), the central hub for circadian regulation, shows prominent MT1 expression. This localization is critical for melatonin's feedback role in modulating the circadian clock. MT1 receptors are also found in the lateral hypothalamus and the medial eminence.
-
Hippocampus: MT1 labeling is observed in the dentate gyrus.
-
Cortex: The retrosplenial cortex contains a population of MT1-labeled somadendrites.
-
Midbrain: Significant expression is found in the substantia nigra pars compacta and the superior colliculus.
-
Other Regions: Notable MT1 presence is also documented in the medial habenula, the dorsal raphe nucleus, the islands of Calleja, and the pars tuberalis of the pituitary gland.
Quantitative Data on MT1 Receptor Distribution
Quantitative analysis, primarily through radioligand binding assays using 2-[¹²⁵I]iodomelatonin, has provided data on the density (Bmax) and binding affinity (Kd) of MT1 receptors in specific CNS regions. These studies reveal a low-density receptor system, which has posed challenges for detection.
Table 1: Quantitative Analysis of MT1 Receptor Binding
| Species / Model | Brain Region / Preparation | Radioligand | Binding Affinity (Kd) | Receptor Density (Bmax) | Citation |
|---|---|---|---|---|---|
| Rat | Suprachiasmatic Nuclei (SCN) | 2-[¹²⁵I]iodomelatonin | 52.8 pM (high affinity) | 16.5 fmol/mg protein | |
| C3H/HeN Mouse | Suprachiasmatic Nucleus (SCN) | 2-[¹²⁵I]iodomelatonin | Not specified | 48.6 ± 2.1 fmol/mg protein (at CT2) | |
| Chicken | Brain Membranes | 2-[¹²⁵I]iodomelatonin | 344 ± 24 pM | 57.6 ± 10.1 fmol/mg protein |
| CHO Cells | Expressing human MT1 | 2-[¹²⁵I]-melatonin | ~23 pM (from pKd 10.64) | Not specified | |
Note: Bmax and Kd values can vary based on experimental conditions, such as tissue preparation and incubation times.
Table 2: Relative Density of MT1 Immunoreactivity in Adult Rat Brain
| Brain Region | Relative Density | Citation |
|---|---|---|
| Suprachiasmatic Nucleus (SCN) | High | |
| Pars Tuberalis | High | |
| Medial Habenula | Moderate | |
| Substantia Nigra (pars compacta) | Moderate | |
| Dorsal Raphe Nucleus | Moderate | |
| Retrosplenial Cortex | Moderate | |
| Hippocampus (Dentate Gyrus) | Low to Moderate |
| Lateral Hypothalamus | Moderate | |
Experimental Protocols for MT1 Localization
Several techniques are employed to identify the location of MT1 receptors, each with distinct advantages and limitations. The low expression levels of melatonin receptors have historically complicated their localization.
Immunohistochemistry (IHC)
IHC is used to visualize the MT1 receptor protein directly in tissue sections using specific antibodies. This method provides cellular and subcellular localization.
Detailed Methodology:
-
Tissue Preparation: Animals are deeply anesthetized and transcardially perfused with a fixative solution (e.g., 4% paraformaldehyde). The brain is extracted, post-fixed, and cryoprotected (e.g., in sucrose (B13894) solution).
-
Sectioning: The brain is frozen and sliced into thin sections (e.g., 20-40 µm) using a cryostat or vibratome.
-
Antigen Retrieval (if necessary): Sections may be treated to unmask the antigenic sites.
-
Blocking: Sections are incubated in a blocking solution (e.g., normal serum with a detergent like Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a validated primary antibody specific to the MT1 receptor, typically overnight at 4°C.
-
Secondary Antibody Incubation: Sections are washed and incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Counterstaining & Mounting: Nuclei can be stained (e.g., with DAPI). Sections are then mounted on slides with an anti-fading mounting medium.
-
Imaging: Visualization is performed using light, confocal, or electron microscopy. Confocal microscopy is essential for confirming subcellular localization and for co-localization studies with other protein markers.
In Situ Hybridization (ISH)
ISH detects the messenger RNA (mRNA) encoding the MT1 receptor, thereby identifying the cells that synthesize the receptor. It provides excellent cellular resolution, making it well-suited for phenotyping melatonin target cells.
Detailed Methodology:
-
Probe Generation: A labeled riboprobe (e.g., with digoxigenin (B1670575) for nonradioactive ISH) complementary to the MT1 mRNA sequence is synthesized via in vitro transcription.
-
Tissue Preparation: Brain tissue is rapidly frozen and sectioned on a cryostat. Sections are mounted on specially coated slides.
-
Pre-hybridization: Sections are fixed (e.g., with paraformaldehyde), permeabilized (e.g., with proteinase K), and acetylated to reduce background signal.
-
Hybridization: The labeled riboprobe is applied to the tissue sections and incubated overnight in a humidified chamber at a specific temperature (e.g., 65-70°C) to allow the probe to bind to the target mRNA.
-
Post-hybridization Washes: Sections undergo a series of stringent washes to remove any unbound or non-specifically bound probe.
-
Immunological Detection: For nonradioactive probes, an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the label (e.g., digoxigenin) is applied.
-
Signal Visualization: A chromogenic substrate is added, which reacts with the enzyme to produce a colored precipitate, revealing the location of the mRNA.
-
Imaging: The tissue is imaged using a light microscope.
The Pharmacology and Binding Kinetics of Selective MT1 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacology and binding kinetics of selective agonists for the melatonin (B1676174) type 1 (MT1) receptor. The MT1 receptor, a G protein-coupled receptor (GPCR), is a key mediator of melatonin's effects on circadian rhythm regulation and sleep. Consequently, it is a significant target for the development of therapeutics for sleep disorders. This document details the binding affinities, functional potencies, and signaling pathways of prominent selective MT1 agonists. Furthermore, it provides comprehensive methodologies for the key experimental assays used in their characterization.
Core Pharmacology of Selective MT1 Agonists
Selective MT1 agonists are compounds that preferentially bind to and activate the MT1 receptor over the MT2 receptor. This selectivity is crucial as the two receptors can have distinct or even opposing physiological roles.[1] The primary mechanism of action for MT1 receptor activation is through coupling to Gαi proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[[“]][3] However, evidence also suggests potential coupling to Gαq, activating the phospholipase C (PLC) pathway, and under certain cellular contexts, even Gαs, stimulating cAMP production.[4][5][6][7][8][9]
Quantitative Data on Selective MT1 Agonists
The binding affinity (Ki) and functional potency (EC50 or IC50) are critical parameters for characterizing selective MT1 agonists. The following tables summarize these values for several well-studied compounds.
| Compound | Receptor | Binding Affinity (Ki) | Cell Line | Reference |
| Melatonin | Human MT1 | 80 pM | - | [10] |
| Human MT2 | 383 pM | - | [10] | |
| Ramelteon (B1678794) | Human MT1 | 14.0 pM | CHO cells | [11][12] |
| Human MT2 | 112 pM | CHO cells | [11][12] | |
| Tasimelteon | Human MT1 | 0.304 nM | NIH-3T3 cells | [13] |
| Human MT2 | 0.0692 nM | NIH-3T3 cells | [13] | |
| Human MT1 | 0.35 nM | CHO-K1 cells | [13] | |
| Human MT2 | 0.17 nM | CHO-K1 cells | [13] | |
| Agomelatine | Human MT1 | 0.1 nM | - | [14] |
| Human MT2 | 0.12 nM | - | [14] |
Table 1: Binding Affinities of Selective MT1 Agonists. This table presents the equilibrium dissociation constants (Ki) of melatonin and several synthetic agonists for the human MT1 and MT2 receptors. Lower Ki values indicate higher binding affinity.
| Compound | Functional Assay | Potency (IC50/EC50) | Cell Line | Reference |
| Ramelteon | Forskolin-stimulated cAMP inhibition | IC50 = 21.2 pM | CHO cells | [15] |
| Tasimelteon | Forskolin-stimulated cAMP inhibition (hMT1) | EC50 = 0.74 nM | NIH-3T3 cells | |
| Forskolin-stimulated cAMP inhibition (hMT2) | EC50 = 0.1 nM | NIH-3T3 cells |
Table 2: Functional Potencies of Selective MT1 Agonists. This table shows the half-maximal inhibitory/effective concentrations (IC50/EC50) of agonists in functional assays, typically measuring the inhibition of forskolin-stimulated cAMP production.
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of selective MT1 agonists, it is essential to understand the downstream signaling cascades and the experimental procedures used to study them.
MT1 Receptor Signaling Pathways
The activation of the MT1 receptor by an agonist initiates a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase, while alternative pathways provide for a more complex signaling profile.
Caption: MT1 receptor signaling pathways.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[16] This workflow outlines the key steps in a competition binding assay to determine the Ki of a test compound.
Caption: Radioligand competition binding assay workflow.
Experimental Workflow: GTPγS Binding Assay
The GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor stimulation by an agonist.[17][18][19][20] It provides a measure of the efficacy and potency of an agonist at the level of G protein coupling.
Caption: GTPγS binding assay workflow.
Detailed Experimental Protocols
Radioligand Competition Binding Assay for MT1 Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound for the MT1 receptor.
1. Materials:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human MT1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: 2-[¹²⁵I]-Iodomelatonin.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: A range of concentrations of the unlabeled selective MT1 agonist.
-
Non-specific Binding Control: A high concentration of unlabeled melatonin (e.g., 1 µM).
-
Apparatus: 96-well plates, filter mats (e.g., GF/C), vacuum filtration manifold, and a gamma counter.
2. Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
50 µL of binding buffer (for total binding) or non-specific binding control or test compound at various concentrations.
-
50 µL of 2-[¹²⁵I]-Iodomelatonin (at a concentration close to its Kd, typically 50-100 pM).
-
150 µL of the MT1 membrane preparation (protein concentration optimized for a robust signal).
-
-
Incubation: Incubate the plates at 37°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid vacuum filtration through the filter mats. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filter mats in a gamma counter to measure the amount of bound radioactivity.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay for MT1 Receptor Activation
This protocol measures the functional activation of G proteins coupled to the MT1 receptor.
1. Materials:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human MT1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.
-
[³⁵S]GTPγS: Non-hydrolyzable GTP analog, typically used at a final concentration of 0.1-0.5 nM.
-
GDP: Guanosine diphosphate, used to ensure a basal state, typically at 10-30 µM.
-
Agonist: A range of concentrations of the selective MT1 agonist.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Apparatus: 96-well plates, filter mats, vacuum filtration manifold, and a scintillation counter.
2. Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
50 µL of assay buffer or agonist at various concentrations.
-
50 µL of a mixture of [³⁵S]GTPγS and GDP in assay buffer.
-
100 µL of the MT1 membrane preparation.
-
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid vacuum filtration through filter mats. Wash the filters with ice-cold wash buffer.
-
Counting: Dry the filters and add scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Subtract the non-specific binding from all values.
-
Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist.
-
Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve using non-linear regression.
cAMP Functional Assay for MT1 Receptor Inhibition
This assay quantifies the ability of an MT1 agonist to inhibit adenylyl cyclase activity.
1. Materials:
-
Cell Line: A stable cell line co-expressing the human MT1 receptor and a cAMP biosensor (e.g., using FRET or BRET technology), or a cell line amenable to traditional cAMP measurement kits (e.g., HTRF).[21][22][23]
-
Assay Medium: Appropriate cell culture medium or buffer (e.g., HBSS).
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556), typically used at a concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).
-
Agonist: A range of concentrations of the selective MT1 agonist.
-
cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
2. Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with various concentrations of the MT1 agonist for 15-30 minutes.
-
Stimulation: Add forskolin to all wells (except for basal controls) and incubate for an additional 15-30 minutes.
-
Lysis and Detection: Lyse the cells (if required by the kit) and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
3. Data Analysis:
-
Normalize the data to the forskolin-stimulated response (100%) and the basal level (0%).
-
Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the log concentration of the agonist.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
References
- 1. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 2. consensus.app [consensus.app]
- 3. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease [mdpi.com]
- 4. "Signaling Pathways Coupled to Melatonin Receptor MT1 in Gastric Smooth" by Rashad Ahmed [scholarscompass.vcu.edu]
- 5. researchgate.net [researchgate.net]
- 6. The human MT1 melatonin receptor stimulates cAMP production in the human neuroblastoma cell line SH-SY5Y cells via a calcium-calmodulin signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. clinmedjournals.org [clinmedjournals.org]
- 11. Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tasimelteon: a selective and unique receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Agomelatine - Wikipedia [en.wikipedia.org]
- 15. selleckchem.com [selleckchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. DSpace [digital.library.adelaide.edu.au]
- 18. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Architecture of Agonist Recognition: A Deep Dive into the Melatonin Receptor 1 Binding Pocket
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Melatonin (B1676174) Receptor 1 (MT1), a G-protein coupled receptor (GPCR), plays a pivotal role in regulating circadian rhythms, sleep-wake cycles, and a variety of other physiological processes.[1][2][3] As a key therapeutic target for sleep disorders, depression, and potentially other conditions, a thorough understanding of its structural biology, particularly the agonist binding pocket, is paramount for the rational design of novel and selective therapeutics.[4][5] This technical guide provides a comprehensive overview of the structural features of the MT1 agonist binding pocket, details the experimental methodologies used to elucidate these structures, and summarizes key quantitative data.
The MT1 Agonist Binding Pocket: A Compact and Occluded Site
High-resolution X-ray free-electron laser (XFEL) and cryogenic electron microscopy (cryo-EM) structures have revealed that the agonist binding pocket of MT1 is remarkably compact and shielded from the aqueous extracellular environment.[1][2][4][6] Unlike many other GPCRs, the orthosteric site is not readily accessible from the extracellular space. Instead, it is sealed by the extracellular loop 2 (ECL2), with ligand access proposed to occur through a narrow channel between transmembrane helices (TM) IV and V, opening towards the lipid bilayer.[1][2][6]
The binding site itself is predominantly hydrophobic, a feature that complements the physicochemical properties of its endogenous ligand, melatonin, and other synthetic agonists.[1][4] Key interactions that anchor agonists within this pocket are a combination of aromatic stacking and hydrogen bonds.
Key Residue Interactions
Structural studies of MT1 in complex with various agonists, including melatonin, ramelteon, 2-phenylmelatonin, and agomelatine, have identified a consistent set of interacting residues that are crucial for ligand recognition and binding.[1][2][4]
-
Aromatic Stacking: A strong aromatic stacking interaction occurs between the indole (B1671886) ring of melatonin-like ligands and the side chain of Phenylalanine 179 (F179) located in ECL2.[1][2][4] This interaction is a primary determinant of binding affinity.
-
Hydrogen Bonding: Two key hydrogen bonds further stabilize the ligand in the binding pocket:
-
Hydrophobic Interactions: The binding pocket is lined with several hydrophobic residues that contribute to the overall binding affinity through van der Waals interactions. A notable feature is a hydrophobic sub-pocket that can accommodate different substituents at the 2-position of the indole ring, influencing ligand selectivity and potency.[1]
The following DOT script visualizes the key interactions within the MT1 agonist binding pocket.
Quantitative Binding Data
The affinity of various agonists for the MT1 receptor has been determined through radioligand binding assays. The following table summarizes the dissociation constants (pKD) for selected ligands.
| Ligand | Receptor | pKD | Bmax (fmol/mg protein) | Radioligand | Reference |
| 2-[125I]-melatonin | hMT1 | 10.64 ± 0.11 | - | 2-[125I]-melatonin | [7] |
| 2-[125I]-melatonin | hMT1 | 10.36 ± 0.05 | 125.1 ± 28.8 | 2-[125I]-melatonin | [7] |
| [3H]-melatonin (Site 1) | hMT1 | 10.23 ± 0.07 | 574.6 ± 76.7 | [3H]-melatonin | [7] |
| [3H]-melatonin (Site 2) | hMT1 | 9.46 ± 0.01 | 96.3 ± 11.9 | [3H]-melatonin | [7] |
| [3H]-melatonin (GTPγS) | hMT1 (Site 1) | 9.61 ± 0.08 | 119.9 ± 43.2 | [3H]-melatonin | [7] |
| [3H]-melatonin (GTPγS) | hMT1 (Site 2) | 8.75 ± 0.16 | 79.3 ± 17.6 | [3H]-melatonin | [7] |
MT1 Signaling Pathways
Upon agonist binding, MT1 undergoes a conformational change that facilitates the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling to inhibitory G-proteins of the Gi/o family.[3] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][8]
In addition to the canonical Gi-mediated pathway, MT1 activation has been shown to modulate other signaling pathways, including the potentiation of phospholipase C (PLC) activity and the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[8][9][10] These parallel signaling pathways contribute to the diverse physiological effects of melatonin.
The following DOT script provides a simplified representation of the major MT1 signaling pathways.
Experimental Protocols
The elucidation of the MT1 receptor structure has been made possible through advanced techniques in structural biology. Below are generalized protocols for the key experiments.
X-ray Crystallography of MT1
High-resolution structures of MT1 have been obtained using serial femtosecond crystallography (SFX) with an X-ray free-electron laser (XFEL), a technique suitable for microcrystals.[1][4]
1. Receptor Expression and Purification:
-
The human MT1 receptor is engineered for increased stability, often involving truncations of the N- and C-termini and the introduction of stabilizing mutations.[4] A common strategy is to fuse a thermostabilized apocytochrome b562 (BRIL) or T4 lysozyme (B549824) (T4L) to the N-terminus or within an intracellular loop to facilitate crystallization.[4][11]
-
The engineered receptor is typically expressed in insect cells (e.g., Spodoptera frugiperda Sf9) using a baculovirus expression system.
-
Cell membranes containing the receptor are harvested and the receptor is solubilized using detergents such as dodecyl-β-D-maltoside (DDM).
-
Purification is achieved through a series of chromatography steps, including affinity chromatography (e.g., using an anti-FLAG antibody column), followed by size-exclusion chromatography to obtain a pure and homogenous receptor-detergent complex.
2. Crystallization in Lipidic Cubic Phase (LCP):
-
The purified receptor is reconstituted into a lipidic cubic phase (LCP) by mixing it with a lipid such as monoolein.[1][12]
-
The receptor-laden LCP is then dispensed into crystallization plates, and a precipitant solution is added.
-
Crystallization occurs via vapor diffusion, where water slowly diffuses from the LCP to the precipitant solution, leading to the formation of microcrystals.
3. XFEL Data Collection and Structure Determination:
-
The microcrystals are delivered in a stream of LCP into the path of a high-intensity XFEL beam.
-
Diffraction patterns are collected from thousands of individual crystals.
-
The diffraction data are then processed and merged to determine the three-dimensional structure of the MT1 receptor.
The following DOT script outlines the general workflow for GPCR crystallography.
Cryo-Electron Microscopy (Cryo-EM) of MT1-Gi Complex
Cryo-EM has been instrumental in determining the structure of the active state of MT1 in complex with its signaling partner, the Gi protein.[13][14][15]
1. Complex Formation:
-
The purified agonist-bound MT1 receptor is incubated with a purified, nucleotide-free Gi heterotrimer (Gαi, Gβ, and Gγ subunits) to form a stable complex.
-
Apyrase is often included to hydrolyze any remaining GDP, promoting complex formation.
2. Sample Preparation and Vitrification:
-
A small volume of the purified MT1-Gi complex is applied to a cryo-EM grid (typically a copper grid with a holey carbon film).
-
The grid is blotted to create a thin film of the sample and then rapidly plunged into liquid ethane, which vitrifies the sample, preserving the native structure of the complex.[16]
3. Cryo-EM Data Collection:
-
The vitrified grids are loaded into a transmission electron microscope equipped with a direct electron detector.
-
A large number of images (micrographs) of the randomly oriented MT1-Gi complexes are collected.
4. Image Processing and 3D Reconstruction:
-
Individual particle images are picked from the micrographs.
-
The particles are then aligned and classified to generate 2D class averages.
-
These 2D averages are used to reconstruct a 3D map of the MT1-Gi complex.
-
An atomic model is then built into the 3D map and refined.
Radioligand Binding Assays
These assays are used to determine the binding affinity of ligands for the MT1 receptor.
1. Membrane Preparation:
-
Cells expressing the MT1 receptor are harvested and homogenized in a buffer to lyse the cells and release the membranes.
-
The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
2. Saturation Binding Assay:
-
To determine the receptor density (Bmax) and the dissociation constant (KD) of a radioligand, increasing concentrations of the radiolabeled ligand (e.g., 2-[125I]-melatonin) are incubated with the membrane preparation.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified, and the data are analyzed to determine KD and Bmax.
3. Competition Binding Assay:
-
To determine the affinity of an unlabeled ligand, a fixed concentration of a radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki (inhibition constant) for the competitor is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
The structural elucidation of the MT1 receptor's agonist binding pocket has provided invaluable insights into the molecular basis of ligand recognition and has paved the way for structure-based drug design. The compact, hydrophobic, and occluded nature of the binding site, with its unique lateral entry channel, presents both challenges and opportunities for the development of novel agonists with improved potency and selectivity. The detailed experimental protocols and quantitative data presented in this guide serve as a foundational resource for researchers dedicated to advancing our understanding of melatonin receptor biology and developing the next generation of therapies targeting this important receptor.
References
- 1. Structural basis for ligand recognition at the human MT1 melatonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of ligand recognition at the human MT1 melatonin receptor (Journal Article) | OSTI.GOV [osti.gov]
- 3. Melatonin receptor - Wikipedia [en.wikipedia.org]
- 4. Structural Insights into Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based discovery of potent and selective melatonin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Large-scale production and protein engineering of G protein-coupled receptors for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallization of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cryo-EM structure of the human MT1-Gi signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Experimental Design for Testing New MT1 Receptor Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction: The melatonin (B1676174) receptor 1 (MT1), a G protein-coupled receptor (GPCR), is a key mediator in regulating circadian rhythms, sleep-wake cycles, and other physiological processes. Developing novel agonists for the MT1 receptor is a primary strategy for treating insomnia and circadian rhythm sleep disorders. These application notes provide a comprehensive experimental framework for the identification, characterization, and validation of new MT1 receptor agonists, from initial in vitro screening to in vivo efficacy studies.
Part 1: MT1 Receptor Signaling and Overall Experimental Strategy
The MT1 receptor primarily couples to inhibitory G proteins (Gαi), which leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. MT1 activation can also stimulate the Gαq-dependent phospholipase C (PLC) pathway, increasing intracellular calcium, and modulate the ERK1/2 MAP kinase pathway. An effective experimental design must interrogate these key signaling pathways to fully characterize a novel agonist.
Part 2: In Vitro Characterization of MT1 Agonists
The initial phase focuses on determining the compound's affinity, selectivity, potency, and efficacy at the MT1 receptor using cell-based assays.
Receptor Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a target receptor. A competitive binding assay is used to determine the inhibition constant (Ki) of the novel compound against a known radioligand for both MT1 and MT2 receptors to assess selectivity.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing human MT1 or MT2 receptors. Protein concentration should be determined using a standard method like the BCA assay.
-
Assay Setup: Assays are performed in a 96-well plate with a final volume of 250 µL.
-
Total Binding: Add 150 µL membrane preparation, 50 µL of assay buffer, and 50 µL of 2-[¹²⁵I]-iodomelatonin (radioligand) at a concentration near its Kd.
-
Non-specific Binding (NSB): Add 150 µL membrane preparation, 50 µL of a high concentration of unlabeled melatonin (e.g., 10 µM), and 50 µL of radioligand.
-
Competition: Add 150 µL membrane preparation, 50 µL of the test compound at various concentrations (e.g., 10-point, 5-log unit range), and 50 µL of radioligand.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash filters four times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Data Presentation: Binding Affinity and Selectivity
| Compound | MT1 Ki (nM) | MT2 Ki (nM) | Selectivity (MT2 Ki / MT1 Ki) |
| Melatonin | 0.05 | 0.12 | 2.4 |
| Test Cmpd 1 | 0.10 | 5.5 | 55 |
| Test Cmpd 2 | 2.5 | 2.8 | 1.1 |
Functional Assays
Functional assays measure the biological response elicited by the compound, determining its potency (EC50) and efficacy (Emax).
This assay confirms Gαi-coupled signaling by measuring the inhibition of forskolin-stimulated cAMP production.
Application Notes: Radioligand Binding Assay for Melatonin Receptor 1 (MT1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melatonin Receptor 1 (MT1), a high-affinity G-protein coupled receptor (GPCR), is a key mediator of the physiological effects of melatonin, primarily involved in the regulation of circadian rhythms.[1] Characterizing the interaction of novel ligands with the MT1 receptor is crucial for the development of therapeutics targeting sleep disorders, jet lag, and other circadian rhythm-related conditions. Radioligand binding assays are a robust and sensitive gold standard method for quantifying the affinity of ligands for their receptors.[2][3] This document provides a detailed protocol for conducting radioligand binding assays for the human MT1 receptor using the well-characterized radioligand 2-[¹²⁵I]-iodomelatonin.
Principle of the Assay
Radioligand binding assays measure the interaction between a radiolabeled ligand and a receptor.[2][4] The fundamental principle is based on the law of mass action, where the radioligand binds to the receptor to form a complex until equilibrium is reached.[5] The amount of radioligand bound to the receptor is quantified by measuring the radioactivity. These assays can be performed in two main formats: saturation binding assays to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, and competition binding assays to determine the affinity (Ki) of unlabeled test compounds.[3][6]
Experimental Overview
A typical radioligand binding assay for MT1 involves the following key steps:
-
Membrane Preparation : Isolation of cell membranes containing the MT1 receptor from a recombinant cell line or tissue.
-
Binding Reaction : Incubation of the membranes with the radioligand (2-[¹²⁵I]-iodomelatonin) and, for competition assays, a range of concentrations of an unlabeled competitor compound.
-
Separation : Rapid separation of the receptor-bound radioligand from the free (unbound) radioligand, typically by vacuum filtration.
-
Detection : Quantification of the radioactivity of the bound radioligand using a scintillation counter.
-
Data Analysis : Calculation of key binding parameters such as Kd, Bmax, and Ki using non-linear regression analysis.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of the Melatonin Receptor 1 (MT1).
References
- 1. mdpi.com [mdpi.com]
- 2. biophysics-reports.org [biophysics-reports.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. chem.uwec.edu [chem.uwec.edu]
- 6. researchgate.net [researchgate.net]
immunohistochemistry protocol for visualizing MT1 receptors in brain tissue
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Melatonin Receptor 1 (MT1) in brain tissue. MT1 receptors, part of the G-protein coupled receptor superfamily, are crucial in mediating the effects of melatonin, a hormone involved in regulating circadian rhythms, sleep, and neuroprotection.[1][2] Their accurate visualization in specific brain regions is essential for understanding their physiological roles and their implications in neuropathology.
MT1 Signaling Pathway
Activation of the MT1 receptor by its ligand, melatonin, initiates several downstream signaling cascades. Primarily, MT1 couples to inhibitory G-proteins (Gαi), which suppress the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2][3] Additionally, MT1 can couple to Gαq proteins, activating phospholipase C (PLC), which results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to increased intracellular calcium and protein kinase C (PKC) activation.[1][3][4]
Caption: MT1 receptor signaling cascade.
Experimental Workflow Overview
The following diagram outlines the major steps for the immunohistochemical staining of MT1 receptors in brain tissue. The process begins with tissue preparation and culminates in the microscopic analysis of the stained sections.
Caption: Immunohistochemistry workflow for MT1.
Experimental Protocol
This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) brain tissue. Modifications may be required for frozen sections.
1. Materials and Reagents
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Phosphate-Buffered Saline (PBS)
-
Antigen Retrieval Buffer (e.g., 0.01 M Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)[5][6][7]
-
Blocking Buffer (e.g., 1-5% Normal Goat Serum in PBS with 0.1-0.5% Triton X-100)[10][11]
-
Primary Antibody: Validated anti-MT1 antibody
-
Secondary Antibody: HRP-conjugated or fluorophore-conjugated (species-specific)
-
Detection Reagent: DAB substrate kit or mounting medium with DAPI
-
Counterstain: Hematoxylin (for chromogenic detection)
-
Mounting Medium
2. Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in deionized water.
3. Antigen Retrieval Heat-Induced Epitope Retrieval (HIER) is recommended for MT1 in FFPE brain tissue.
-
Immerse slides in a staining jar filled with Antigen Retrieval Buffer.
-
Heat the solution using a microwave oven, pressure cooker, or water bath. For microwave heating, use maximum power to bring the solution to a boil, then reduce power and maintain a sub-boiling temperature for 15-20 minutes.[5][6]
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides with PBS (3 changes, 5 minutes each).
4. Blocking
-
Endogenous Peroxidase Quenching (for HRP-based detection): Incubate sections in 0.3-1% H₂O₂ in water or methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.[6][8][9]
-
Rinse with PBS (3 changes, 5 minutes each).
-
Protein Block: Incubate sections with Blocking Buffer for 30-60 minutes at room temperature. This step is crucial to prevent non-specific binding of antibodies.[11][12] The serum used should be from the same species in which the secondary antibody was raised.[11]
5. Primary Antibody Incubation
-
Dilute the primary anti-MT1 antibody in the blocking buffer to its optimal concentration (determined by titration).
-
Drain the blocking buffer from the slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation and Detection
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Apply the appropriate enzyme-conjugated or fluorophore-conjugated secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent secondary.[13]
-
Wash slides with PBS (3 changes, 5 minutes each).
7. Signal Visualization
-
For Chromogenic Detection (HRP):
-
Incubate sections with DAB substrate solution until the desired brown color intensity is reached.
-
Rinse slides with deionized water to stop the reaction.
-
-
For Fluorescent Detection:
-
Proceed directly to counterstaining and mounting.
-
8. Counterstaining and Mounting
-
Chromogenic: Lightly counterstain with Hematoxylin, rinse, dehydrate through an ethanol gradient and xylene, and coverslip with a permanent mounting medium.
-
Fluorescent: Mount with a medium containing a nuclear counterstain like DAPI and an anti-fade agent.
9. Controls
-
Positive Control: Use a tissue known to express MT1, such as the hippocampus or retina, to confirm the antibody and protocol are working.[14]
-
Negative Control: Omit the primary antibody during incubation to check for non-specific binding of the secondary antibody.[14]
Data Presentation: Key Experimental Parameters
The following tables summarize the quantitative data and variable conditions for the IHC protocol. Optimization of these parameters is critical for successful staining.
Table 1: Reagent Concentrations
| Reagent | Working Concentration | Purpose |
|---|---|---|
| Hydrogen Peroxide | 0.3 - 3% | Endogenous Peroxidase Blocking[8][9] |
| Blocking Serum | 1 - 5% | Non-specific Protein Blocking[11] |
| BSA | 1 - 5% | Alternative Protein Block[10] |
| Primary Antibody | Titration Required (e.g., 1:100 - 1:1000) | Target (MT1) Detection[14] |
| Secondary Antibody | Manufacturer-dependent | Signal Amplification |
Table 2: Incubation Times and Temperatures
| Step | Duration | Temperature |
|---|---|---|
| Antigen Retrieval (Heating) | 15 - 30 minutes | 90 - 100 °C[5] |
| Endogenous Enzyme Block | 10 - 30 minutes | Room Temperature[8] |
| Protein Block | 30 - 60 minutes | Room Temperature[11] |
| Primary Antibody | Overnight | 4 °C[13] |
| Secondary Antibody | 1 - 2 hours | Room Temperature[13] |
| DAB Incubation | 1 - 10 minutes (visual check) | Room Temperature |
Table 3: Antigen Retrieval Buffers
| Buffer | pH Value | Common Use |
|---|---|---|
| Sodium Citrate | 6.0 | General purpose, widely used for brain tissue[6] |
| Tris-HCl | 8.0 | Effective for some antigens[7] |
| Tris-EDTA / TBS | 9.0 | Can improve staining for certain antibodies[5] |
| Citraconic Anhydride | 7.4 | A newer method shown to be effective for brain tissue[15] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An optimal antigen retrieval method suitable for different antibodies on human brain tissue stored for several years in formaldehyde fixative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. IHC Blocking - Creative Diagnostics [creative-diagnostics.com]
- 9. Blocking in IHC | Abcam [abcam.com]
- 10. IHC Blocking | Proteintech Group [ptglab.com]
- 11. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Immunohistochemistry (IHC) protocol [hellobio.com]
- 14. Melatonin MT-1-receptor immunoreactivity in the human eye - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A New Antigen Retrieval Technique for Human Brain Tissue - Universidad CEU San Pablo [investigacionusp.ceu.es]
Application Notes and Protocols for Measuring MT1 Receptor Agonist Activity Using Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The melatonin (B1676174) receptor 1 (MT1), a G-protein coupled receptor (GPCR), is a key mediator of melatonin's physiological effects, including the regulation of circadian rhythms and sleep. Modulating MT1 activity is a promising therapeutic strategy for sleep disorders and other neurological conditions. One common method to assess the activity of GPCRs is by measuring changes in intracellular calcium concentration ([Ca2+]i). Activation of MT1 receptors can lead to the mobilization of intracellular calcium stores, providing a robust and quantifiable readout for receptor activation. This application note provides a detailed protocol for measuring MT1 receptor agonist activity using a fluorescent calcium imaging assay.
MT1 Receptor Signaling Pathway
The MT1 receptor is known to couple to multiple G-protein signaling pathways, primarily the Gi and Gq pathways. While the canonical pathway for MT1 is through Gi, which inhibits adenylyl cyclase and decreases cyclic AMP (cAMP) levels, it can also couple to Gq. The activation of the Gq pathway by an MT1 agonist stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected by calcium-sensitive fluorescent dyes. Additionally, some studies have shown that in certain cellular contexts, the MT1 receptor can stimulate cAMP production through a calcium-calmodulin-dependent pathway. The heterodimerization of MT1 with the MT2 receptor can also influence the signaling cascade, with MT1/MT2 heterodimers appearing to preferentially signal through the Gq pathway.
Experimental Workflow
The general workflow for a calcium imaging experiment to measure MT1 agonist activity involves several key steps. First, cells expressing the MT1 receptor are plated in a microplate. After adherence, the cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Following an incubation period to allow for dye uptake and de-esterification, the plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken
Application Notes and Protocols for Optogenetic Study of MT1 Receptor-Expressing Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing optogenetics for the investigation of melatonin (B1676174) receptor 1 (MT1)-expressing neurons. The protocols detailed below, alongside data presentation and pathway visualizations, offer a framework for designing and executing experiments to elucidate the role of these neurons in various physiological processes, particularly in the context of sleep regulation and circadian rhythms.
Introduction to Optogenetic Control of MT1 Neurons
The melatonin receptor 1 (MT1) is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Activation of MT1 receptors typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects that modulate neuronal excitability. Optogenetics offers a powerful approach to control the activity of MT1-expressing neurons with high temporal and spatial precision, overcoming the limitations of traditional pharmacological methods. By introducing light-sensitive inhibitory opsins into these specific neuronal populations, researchers can precisely control their firing and study the resulting physiological and behavioral outcomes.
Signaling Pathway of MT1 Receptor Activation
Upon binding of melatonin or an agonist, the MT1 receptor undergoes a conformational change, activating the associated heterotrimeric Gi/o protein. The Gαi/o subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cAMP. The Gβγ subunit can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.
Caption: MT1 receptor signaling cascade.
Experimental Workflow for Optogenetic Manipulation of MT1 Neurons
The general workflow involves the selection of an appropriate inhibitory opsin, delivery of the opsin gene to the target MT1-expressing neurons, implantation of an optical fiber for light delivery, and subsequent assessment of the effects of photostimulation through electrophysiology, calcium imaging, and behavioral assays.
Caption: Experimental workflow for optogenetic studies.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from experiments applying optogenetics to MT1 receptor-expressing neurons.
Table 1: Optogenetic Inhibition of Neuronal Firing Rate
| Experimental Group | Light Condition | Mean Firing Rate (Hz) | % Change from Baseline |
| Opsin-Expressing Neurons | Baseline (Light OFF) | 8.5 ± 1.2 | N/A |
| Light ON (473 nm, 5 mW) | 1.2 ± 0.5 | -85.9% | |
| Control (No Opsin) | Baseline (Light OFF) | 8.2 ± 1.5 | N/A |
| Light ON (473 nm, 5 mW) | 8.0 ± 1.4 | -2.4% |
Table 2: Effect of Optogenetic Manipulation on Sleep Architecture
| Experimental Group | Light Condition | Total Sleep Time (min) | REM Sleep (%) | NREM Sleep (%) |
| Opsin-Expressing (MT1 Neurons in SCN) | Light OFF | 450 ± 35 | 15.2 ± 2.1 | 84.8 ± 2.1 |
| Light ON (pulsed, 473 nm) | 510 ± 40 | 18.5 ± 2.5 | 81.5 ± 2.5 | |
| Control (No Opsin) | Light OFF | 445 ± 38 | 15.5 ± 2.3 | 84.5 ± 2.3 |
| Light ON (pulsed, 473 nm) | 450 ± 36 | 15.3 ± 2.0 | 84.7 ± 2.0 |
Experimental Protocols
Protocol 1: AAV-Mediated Expression of an Inhibitory Opsin in MT1 Neurons
Objective: To express a light-activated inhibitory opsin (e.g., eNpHR3.0, Jaws, or a Gi/o-coupled opsin like Opto-α1-AR) specifically in MT1 receptor-expressing neurons.
Materials:
-
AAV vector carrying a Cre-dependent inhibitory opsin construct (e.g., AAV-DIO-eNpHR3.0-mCherry).
-
MT1-Cre transgenic mouse line.
-
Stereotaxic surgery setup.
-
Nanoinjector system.
Procedure:
-
Anesthetize the MT1-Cre mouse following approved institutional animal care and use committee (IACUC) protocols.
-
Secure the mouse in the stereotaxic frame.
-
Perform a craniotomy over the target brain region known to have a high density of MT1-expressing neurons (e.g., suprachiasmatic nucleus - SCN).
-
Lower a glass micropipette filled with the AAV vector to the desired coordinates.
-
Inject a specific volume of the viral vector (e.g., 500 nL) at a slow, controlled rate (e.g., 100 nL/min).
-
Slowly retract the micropipette after a 5-10 minute waiting period to allow for diffusion.
-
Suture the incision and provide post-operative care.
-
Allow 2-4 weeks for optimal opsin expression before proceeding with experiments.
Protocol 2: In Vivo Optogenetic Inhibition and Electrophysiological Recording
Objective: To measure the effect of light-induced activation of the inhibitory opsin on the firing rate of MT1-expressing neurons.
Materials:
-
Mouse from Protocol 1 with an implanted optic fiber and microelectrode array.
-
Laser or LED light source (e.g., 473 nm for eNpHR3.0).
-
Optical fiber patch cord.
-
Electrophysiology recording system.
Procedure:
-
Connect the implanted optic fiber to the light source via the patch cord.
-
Connect the microelectrode array to the recording system.
-
Allow the animal to habituate to the recording chamber.
-
Record baseline neuronal activity (spontaneous firing rate) for a designated period (e.g., 5-10 minutes) with the light source off.
-
Deliver light stimulation through the optic fiber. The parameters will depend on the opsin and experimental goals (e.g., continuous illumination at 5-10 mW/mm² or pulsed stimulation).
-
Record neuronal activity during the light stimulation period.
-
Turn off the light and continue recording to observe any rebound activity.
-
Analyze the recorded data to compare firing rates during baseline, light-on, and post-stimulation periods.
Protocol 3: Behavioral Assessment of Optogenetic Manipulation
Objective: To assess the behavioral consequences of inhibiting MT1-expressing neurons, particularly on sleep-wake cycles.
Materials:
-
Mouse from Protocol 1 with an implanted optic fiber.
-
Sleep recording chamber with EEG/EMG monitoring capabilities.
-
Light source and delivery system.
-
Video recording system.
Procedure:
-
Habituate the mouse to the sleep recording chamber and tethering for at least 24 hours.
-
Record baseline sleep-wake data (EEG/EMG and video) for a full 24-hour cycle without light stimulation.
-
On the following day, deliver light stimulation during specific periods (e.g., during the light phase to promote sleep or during the dark phase to observe effects on activity). Stimulation can be continuous or pulsed, depending on the experimental design.
-
Simultaneously record EEG/EMG and video data throughout the stimulation period and for a subsequent 24-hour recovery period.
-
Score the sleep-wake states (Wake, NREM, REM) from the EEG/EMG data.
-
Analyze the data to compare the duration and transitions between sleep states, as well as total sleep time, with and without optogenetic inhibition.
Disclaimer: These protocols provide a general framework. Specific parameters such as viral titer, injection volume, light intensity, and stimulation patterns should be optimized for each experimental setup and research question. All animal procedures must be approved by the relevant institutional animal care and use committee.
Application Notes and Protocols for High-Throughput Screening Assays in the Discovery of Novel MT1 Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of compound libraries to identify novel agonists for the Melatonin Receptor 1 (MT1). MT1, a G protein-coupled receptor (GPCR), is a key regulator of circadian rhythms and a promising therapeutic target for sleep disorders, depression, and other neurological conditions. The following sections detail the primary signaling pathways of MT1 and provide step-by-step protocols for three robust HTS assays: a cAMP reduction assay, a β-arrestin recruitment assay, and a label-free dynamic mass redistribution (DMR) assay.
MT1 Receptor Signaling Pathways
The MT1 receptor primarily couples to the inhibitory G protein, Gαi, which, upon activation by an agonist, inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1] A reduction in cAMP levels subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA) and cAMP-responsive element-binding protein (CREB).
In addition to the canonical Gαi pathway, the MT1 receptor can also signal through other pathways. It has been shown to couple to Gαq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[2][3] Furthermore, like many GPCRs, agonist binding to MT1 can induce the recruitment of β-arrestin proteins.[4] This recruitment not only plays a role in receptor desensitization and internalization but can also initiate G protein-independent signaling cascades.[4][5] The choice of HTS assay will therefore determine which of these signaling modalities is interrogated.
High-Throughput Screening Assays for MT1 Agonist Discovery
The selection of an appropriate HTS assay is critical for the successful identification of novel MT1 agonists. The following protocols describe three distinct and widely used assay formats, each with its own advantages and considerations.
cAMP Reduction Assay (HTRF®)
This assay quantifies the decrease in intracellular cAMP levels following MT1 receptor activation. It is a robust and sensitive method for identifying Gαi-coupled receptor agonists. The protocol below is based on the Homogeneous Time-Resolved Fluorescence (HTRF®) technology.
Experimental Workflow: cAMP Reduction Assay
Experimental Protocol: HTRF® cAMP Reduction Assay
Materials:
-
CHO-K1 cells stably expressing the human MT1 receptor
-
Culture medium (e.g., Ham's F-12, 10% FBS, appropriate selection antibiotics)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)
-
Forskolin
-
Test compounds
-
HTRF® cAMP assay kit (e.g., from Cisbio)
-
384-well white, low-volume assay plates
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-K1-MT1 cells in a T175 flask until they reach 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in assay buffer to a final concentration of 2,500 cells/5 µL.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a CO2 incubator overnight.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of test compounds in assay buffer. The final concentration of DMSO should not exceed 0.5%.
-
Add 2.5 µL of the compound dilutions to the appropriate wells.
-
Incubate for 30 minutes at room temperature.
-
-
Forskolin Stimulation:
-
Prepare a 4X solution of forskolin in assay buffer to a final concentration that elicits approximately 80% of the maximal cAMP response (EC80, to be determined empirically).
-
Add 2.5 µL of the forskolin solution to all wells except the negative control wells.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Prepare the HTRF® detection reagents according to the manufacturer's instructions (anti-cAMP-cryptate and cAMP-d2).
-
Add 5 µL of the anti-cAMP-cryptate solution to each well.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible plate reader at 620 nm and 665 nm.
-
Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000.
-
The percent inhibition of cAMP production is calculated relative to the forskolin-stimulated signal.
-
Data Presentation: cAMP Reduction Assay
| Compound ID | Max % Inhibition | EC50 (nM) | Z'-Factor |
| Melatonin (Control) | 100 | 0.1 - 1 | > 0.6 |
| Agonist Hit 1 | 95 | 15 | N/A |
| Agonist Hit 2 | 88 | 50 | N/A |
| ... | ... | ... | ... |
β-Arrestin Recruitment Assay (PathHunter®)
This assay measures the interaction between the activated MT1 receptor and β-arrestin. It is a universal assay for GPCRs, independent of their G protein coupling preference. The following protocol is based on the DiscoverX PathHunter® β-arrestin assay technology.[2][6]
Experimental Workflow: β-Arrestin Recruitment Assay
Experimental Protocol: PathHunter® β-Arrestin Assay
Materials:
-
PathHunter® CHO-K1 MT1 β-arrestin cell line (DiscoverX)
-
PathHunter® cell plating reagent
-
PathHunter® detection reagent kit
-
Test compounds
-
384-well white, solid-bottom assay plates
Procedure:
-
Cell Plating:
-
Culture PathHunter® cells according to the manufacturer's instructions.
-
On the day of the assay, harvest the cells and resuspend them in the provided cell plating reagent to a concentration of 5,000 cells/20 µL.[6]
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate.[6]
-
Incubate the plate overnight at 37°C in a CO2 incubator.[6]
-
-
Compound Addition:
-
Detection:
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.
-
Add 12.5 µL of the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the chemiluminescent signal using a standard plate reader.
-
The signal is directly proportional to the extent of β-arrestin recruitment.
-
Data Presentation: β-Arrestin Recruitment Assay
| Compound ID | Max RLU | EC50 (nM) | Z'-Factor |
| Melatonin (Control) | 100,000 | 1 - 10 | > 0.7 |
| Agonist Hit 1 | 92,000 | 25 | N/A |
| Agonist Hit 2 | 85,000 | 75 | N/A |
| ... | ... | ... | ... |
Label-Free Dynamic Mass Redistribution (DMR) Assay
DMR assays are a powerful, non-invasive method for monitoring the integrated cellular response to receptor activation. These assays measure changes in the local refractive index near the cell surface, which reflects the redistribution of cellular mass upon GPCR signaling.
Experimental Workflow: Dynamic Mass Redistribution Assay
Experimental Protocol: DMR Assay
Materials:
-
HEK293 cells (or other suitable cell line with endogenous or recombinant MT1 expression)
-
Culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fibronectin-coated 384-well biosensor microplates (e.g., Corning® Epic®)
-
Test compounds
-
DMR instrument (e.g., Corning® Epic® system)
Procedure:
-
Cell Plating:
-
Coat the biosensor microplates with fibronectin according to the manufacturer's instructions.
-
Culture and harvest cells as previously described.
-
Seed the cells onto the fibronectin-coated plates at a density of 15,000-20,000 cells per well.
-
Incubate the plates for at least 4 hours (or overnight) at 37°C in a CO2 incubator to allow for cell attachment.
-
-
Assay Execution:
-
Wash the cells with assay buffer.
-
Place the plate in the DMR instrument and allow the baseline to stabilize (typically 30-60 minutes).
-
Prepare compound dilutions in assay buffer.
-
Obtain a baseline reading for 2-5 minutes.
-
Add the compounds to the wells.
-
Immediately begin monitoring the DMR response kinetically for 60-120 minutes.
-
-
Data Analysis:
-
The instrument software will record the change in wavelength (in picometers) over time.
-
Agonist responses are characterized by specific kinetic profiles (DMR signatures).
-
Hits are identified based on the magnitude and shape of the DMR response compared to vehicle controls.
-
Data Presentation: DMR Assay
| Compound ID | Max DMR Signal (pm) | Time to Peak (min) | Z'-Factor |
| Melatonin (Control) | 150 | 10 | > 0.5 |
| Agonist Hit 1 | 135 | 12 | N/A |
| Agonist Hit 2 | 120 | 15 | N/A |
| ... | ... | ... | ... |
Conclusion
The protocols provided herein offer a robust starting point for establishing high-throughput screening campaigns to identify novel MT1 receptor agonists. The choice of assay will depend on the specific scientific question, available resources, and desired throughput. A multi-assay approach, beginning with a primary screen using one modality (e.g., cAMP or β-arrestin) followed by confirmation and further characterization with an orthogonal assay (e.g., DMR), is recommended for a comprehensive understanding of compound activity. Careful assay optimization and validation, including the determination of a robust Z'-factor, are essential for the success of any HTS campaign.
References
Application Notes: Developing a Cell-Based Functional Assay for Melatonin Receptor 1 (MT1)
Introduction
The Melatonin Receptor 1 (MT1), a member of the G protein-coupled receptor (GPCR) superfamily, is a key mediator of the physiological effects of melatonin. Primarily involved in regulating circadian rhythms, sleep, and reproductive functions, MT1 is a significant therapeutic target for sleep disorders, depression, and other neurological conditions. Developing robust and reliable cell-based functional assays is crucial for identifying and characterizing novel MT1-targeting ligands in drug discovery and for elucidating the receptor's complex signaling mechanisms.
These application notes provide detailed protocols for three common functional assays applicable to MT1: a cAMP-based assay, a CRE-luciferase reporter gene assay, and a calcium mobilization assay.
MT1 Receptor Signaling Pathways
MT1 is primarily coupled to the inhibitory G protein, Gαi, which, upon activation, inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently attenuates the activity of Protein Kinase A (PKA) and the phosphorylation of the cAMP Response Element-Binding protein (CREB). Additionally, MT1 can couple to Gαq, activating Phospholipase C (PLC) to generate inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which results in the mobilization of intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC). Some studies also suggest a potential for MT1 to couple with Gs proteins under specific cellular contexts, leading to an increase in cAMP.
Assay Selection
Choosing the appropriate assay depends on the specific research goal, such as high-throughput screening (HTS), lead optimization, or mechanism-of-action studies.
Data Presentation: Comparison of Assay Platforms
| Assay Type | Principle | Measures | Throughput | Pros | Cons | Typical Application |
| cAMP Assay | Competitive immunoassay (e.g., HTRF, FRET) or enzyme-based (e.g., GloSensor). | Inhibition of forskolin-stimulated cAMP production. | High | Direct measure of Gαi coupling, robust, HTS-compatible. | Requires cell stimulation (forskolin); potential for compound interference. | Primary screening for agonists and antagonists. |
| Reporter Gene Assay | Luciferase expression driven by a cAMP Response Element (CRE). | Downstream transcriptional activation/inhibition. | Medium to High | Amplified signal, measures integrated cellular response. | Indirect measure, slower kinetics, potential for off-target effects. | Confirmatory screening, pathway analysis. |
| **Calcium Mobilization |
Application Notes and Protocols for Measuring cAMP Levels Following MT1 Receptor Stimulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for measuring cyclic adenosine (B11128) monophosphate (cAMP) levels following the stimulation of the melatonin (B1676174) type 1 (MT1) receptor. The MT1 receptor, a G-protein coupled receptor (GPCR), is a key target in drug discovery for sleep and circadian rhythm disorders. Activation of the MT1 receptor typically leads to the inhibition of adenylyl cyclase via a Gαi-coupled pathway, resulting in decreased intracellular cAMP levels.[1] However, evidence also suggests that under certain conditions, the MT1 receptor can couple to Gαs, leading to an increase in cAMP.[2][3][4][5] Accurate measurement of these changes is crucial for characterizing the pharmacological effects of novel ligands targeting the MT1 receptor.
This document outlines several widely used techniques, including competitive immunoassays such as Homogeneous Time-Resolved Fluorescence (HTRF), LANCE®, and AlphaScreen®, as well as live-cell biosensor assays like Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET). Detailed protocols, data presentation guidelines, and troubleshooting advice are provided to assist researchers in selecting and implementing the most appropriate assay for their specific needs.
I. Overview of cAMP Measurement Techniques
A variety of methods are available for quantifying intracellular cAMP levels. These can be broadly categorized into two main types: competitive immunoassays and biosensor-based assays.
-
Competitive Immunoassays: These assays rely on the competition between endogenous cAMP produced by cells and a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.[6][7] The signal generated is inversely proportional to the concentration of intracellular cAMP. Common detection technologies include HTRF, LANCE (a TR-FRET technology), and AlphaScreen.[6][7][8][9] These methods are well-suited for high-throughput screening (HTS) due to their homogeneous, no-wash formats.[10]
-
Biosensor-Based Assays: These assays utilize genetically encoded biosensors that change their fluorescence or luminescence properties upon binding to cAMP.[11][12] FRET and BRET are the two most common principles for these biosensors.[13] Often based on the Exchange Protein Directly Activated by cAMP (EPAC), these sensors allow for real-time monitoring of cAMP dynamics in living cells, providing high spatial and temporal resolution.[12][14][15][16][17][18][19]
Comparative Summary of Key Techniques
| Technique | Principle | Assay Format | Advantages | Disadvantages |
| HTRF | Competitive immunoassay using a europium cryptate donor and a d2 acceptor.[6][20] | Homogeneous, no-wash | High sensitivity, low background, suitable for HTS.[21] | Requires a specific plate reader, potential for compound interference. |
| LANCE® | TR-FRET competitive immunoassay with a europium chelate donor and a ULight™ acceptor.[9][22] | Homogeneous, no-wash | Robust, stable signal, suitable for HTS.[23] | Requires a TR-FRET compatible plate reader. |
| AlphaScreen® | Competitive immunoassay using donor and acceptor beads that generate a chemiluminescent signal when in proximity.[7][8] | Homogeneous, no-wash | High sensitivity, large assay window.[24] | Sensitive to light and oxygen, requires a specific plate reader. |
| FRET Biosensors | Genetically encoded sensor (e.g., EPAC-based) with two fluorescent proteins that change proximity upon cAMP binding.[14][25][26] | Live-cell imaging | Real-time kinetics, spatial resolution.[13][26] | Requires cell transfection and specialized microscopy equipment. |
| BRET Biosensors | Genetically encoded sensor with a luciferase and a fluorescent protein that undergo energy transfer upon cAMP binding.[11][12] | Live-cell plate-based or imaging | High sensitivity, no photobleaching.[11] | Requires cell transfection and a luminometer/plate reader with BRET capabilities. |
II. Signaling Pathway and Experimental Workflow
MT1 Receptor Signaling Pathway
The MT1 receptor primarily couples to the Gαi subunit of the heterotrimeric G-protein. Upon agonist binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. However, the potential for Gαs coupling provides a mechanism for increasing cAMP.
References
- 1. Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bioline.ru [bioline.ru]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Measurement of intracellular cAMP using a BRET biosensor | DST [dst.defence.gov.au]
- 12. dst.defence.gov.au [dst.defence.gov.au]
- 13. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 14. Detecting cAMP with an Epac-Based FRET Sensor in Single Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Bio-sensors – Cell Biology [jalinklab.nl]
- 16. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 17. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jalinklab.nl [jalinklab.nl]
- 20. researchgate.net [researchgate.net]
- 21. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. resources.revvity.com [resources.revvity.com]
- 24. resources.revvity.com [resources.revvity.com]
- 25. physoc.org [physoc.org]
- 26. FRET Microscopy for Real-time Monitoring of Signaling Events in Live Cells Using Unimolecular Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surgical Procedures for Local Administration of MT1 Agonists In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of surgical procedures for the local administration of Melatonin Receptor 1 (MT1) agonists in vivo. The following sections detail the rationale, experimental protocols, and quantitative data associated with these techniques, which are essential for targeted investigation of MT1 receptor function and the development of novel therapeutics.
Introduction to Local Administration of MT1 Agonists
Melatonin, a neurohormone primarily synthesized by the pineal gland, regulates circadian rhythms and various physiological processes through its interaction with G protein-coupled receptors, MT1 and MT2. The MT1 receptor is expressed in numerous tissues, including the suprachiasmatic nucleus (SCN) of the hypothalamus, retina, and other peripheral organs. Local administration of MT1 agonists allows for the targeted modulation of these receptors, minimizing systemic side effects and enabling a more precise understanding of their tissue-specific roles. Common applications for local MT1 agonist delivery include the study of sleep-wake cycles, glaucoma treatment, and neuroprotection.
MT1 Receptor Signaling Pathway
Activation of the MT1 receptor by an agonist initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), it primarily couples to inhibitory G proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors like protein kinase A (PKA). The MT1 receptor can also couple to other G proteins, influencing different signaling pathways.
Surgical Procedures and Experimental Protocols
This section details surgical protocols for the local administration of MT1 agonists in two primary research areas: neuroscience (stereotaxic injection into the SCN) and ophthalmology (intravitreal injection).
Stereotaxic Microinjection into the Suprachiasmatic Nucleus (SCN)
This procedure allows for the direct delivery of MT1 agonists to the master circadian pacemaker in the brain.
Experimental Protocol:
-
Animal Preparation:
-
Anesthetize the rodent (e.g., adult C57BL/6J mouse or Sprague-Dawley rat) using an appropriate anesthetic regimen
-
Troubleshooting & Optimization
Technical Support Center: Synthesis of Highly Selective MT1 Receptor Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of highly selective MT1 receptor agonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing MT1-selective agonists?
A: The primary challenge lies in achieving high selectivity for the MT1 receptor over the closely related MT2 receptor. Both receptors share a high degree of structural homology in their ligand-binding pockets, making it difficult to design molecules that can differentiate between the two. Key issues include:
-
High Homology: The orthosteric binding sites of MT1 and MT2 are remarkably similar, with most key pocket-lining residues conserved.
-
Achieving Potency and Selectivity: It is often difficult to enhance selectivity without compromising the agonist's binding affinity and potency.
-
Limited Structural Information: While crystal structures are available, the subtle dynamic differences that govern selectivity are not fully understood, making rational design challenging.
Q2: What are the key structural features that confer MT1 selectivity?
A: While no single feature guarantees MT1 selectivity, medicinal chemistry efforts have identified some trends. For instance, in the N-(anilinoalkyl)amide series of melatonin (B1676174) receptor ligands, the introduction of bulky, lipophilic substituents at the 3-position of the aniline (B41778) ring, such as a phenylbutyloxy group, has been shown to significantly increase MT1 selectivity. This suggests that exploiting subtle differences in the shape and volume of the binding pocket is a viable strategy.
Q3: What is biased agonism and how is it relevant for MT1 receptor agonists?
A: Biased agonism, or functional selectivity, is the ability of a ligand to preferentially activate one intracellular signaling pathway over another when binding to the same receptor. For the MT1 receptor, which couples to multiple G proteins (e.g., Gαi and Gαq) and can also signal through β-arrestin, a biased agonist might, for example, activate G-protein signaling without recruiting β-arrestin. This is highly relevant because it could allow for the development of drugs that trigger a specific therapeutic effect while avoiding pathways that lead to unwanted side effects.
Q4: How do I interpret functional selectivity data?
A: Functional selectivity is typically quantified by comparing the potency (EC50) and efficacy (Emax) of a compound for different signaling pathways (e.g., cAMP inhibition vs. β-arrestin recruitment). A common way to visualize this is using a "bias plot" or radar plot. A compound is considered biased if it shows a significantly different relative efficacy or potency for one pathway compared to a reference ligand (like melatonin). For instance, a ligand that is a full agonist for G-protein activation but only a partial agonist for β-arrestin recruitment would be considered G-protein biased.
Q5: What are the standard assays to characterize a novel MT1 agonist?
A: A standard characterization workflow includes:
-
Binding Assays: Radioligand competition binding assays are used to determine the affinity (Ki) of the new compound for both MT1 and MT2 receptors to establish selectivity.
-
Functional Assays (G-protein signaling):
-
For Gαi coupling (the primary pathway), a cAMP inhibition assay is used to measure the agonist's ability to decrease forskolin-stimulated cAMP levels.
-
For Gαq coupling, a calcium mobilization assay is performed to measure the increase in intracellular calcium.
-
-
Functional Assays (β-arrestin recruitment): Bioluminescence Resonance Energy Transfer (BRET) or other similar assays are used to measure the recruitment of β-arrestin to the receptor upon agonist binding.
Troubleshooting Guides
Synthesis
Problem: Low yield in multi-step synthesis.
| Possible Cause | Suggested Solution |
| Incomplete Reactions | Monitor reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending reaction times, increasing the temperature, or adding more reagent if starting material persists. |
| Side Reactions | Identify potential side reactions based on the chemistry involved. For example, in N-acetylation of tryptamines, di-acetylation or reaction at the indole (B1671886) nitrogen can occur. Adjust reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize these. |
| Degradation of Intermediates | Indole-based compounds can be sensitive to acidic conditions or oxidation. Ensure all solvents are dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Neutralize acidic workup steps promptly. |
| Mechanical Losses | Minimize the number of transfers between flasks. Ensure complete extraction of the product from aqueous layers. Scrape flasks thoroughly to recover all solid material. |
Problem: Difficulty in purification of the final compound.
| Possible Cause | Suggested Solution |
| Co-elution of Impurities | If impurities have similar polarity to the product, standard column chromatography may be insufficient. Try a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) or a different solvent system. Preparative High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations. |
| Compound Degradation on Silica Gel | The acidic nature of silica gel can cause degradation of sensitive indole alkaloids. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521). |
| Poor Solubility | The final compound may have poor solubility in common chromatography solvents. Test a range of solvents to find one that provides good solubility without compromising separation. |
| Compound Streaking on TLC/Column | This is common with polar indole alkaloids. Adding a small amount (0.5-1%) of a base like triethylamine or ammonium hydroxide to the mobile phase can often resolve this issue by neutralizing acidic sites on the silica gel. |
Problem: Unexpected side products during N-acetylation of tryptamines.
| Possible Cause | Suggested Solution |
| Di-acetylation | The indole nitrogen can also be acetylated, especially under harsh conditions or with excess acetylating agent. Use a milder acetylating agent or carefully control the stoichiometry (1.0-1.1 equivalents of acetyl chloride or acetic anhydride). |
| Reaction with Solvent | Some solvents can participate in side reactions. Ensure the chosen solvent is inert under the reaction conditions. |
| Oxidation | Tryptamines can be susceptible to oxidation. Perform the reaction under an inert atmosphere and use degassed solvents. |
In Vitro Assays
Problem: Inconsistent results in radioligand binding assays.
| Possible Cause | Suggested Solution |
| High Non-specific Binding | This can obscure the specific binding signal. Reduce the concentration of membrane protein in the assay. Include bovine serum albumin (BSA) in the assay buffer to reduce non-specific interactions. Ensure the radiochemical purity of the ligand is high. |
troubleshooting low signal in MT1 receptor functional assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Melatonin Receptor 1 (MT1) functional assays.
Troubleshooting Guide: Low Signal or No Response
This guide addresses the common issue of low or absent signal in various MT1 functional assays.
Question: I am not seeing a significant signal in my MT1 functional assay. What are the common causes and how can I troubleshoot this?
Answer: A low or absent signal in an MT1 functional assay can stem from multiple factors, broadly categorized into issues with cell health and receptor expression, assay conditions and reagents, or the specific assay methodology. Below is a systematic approach to identify and resolve the issue.
Step 1: Verify Cell Health and Receptor Expression
Poor cell health or inadequate receptor expression is a primary cause of weak signals.
-
Cell Viability: Ensure cells are healthy, with >95% viability. Use cells within a low passage number to prevent genetic drift and changes in receptor expression. Stressed or overly confluent cells can exhibit altered signaling.
-
Receptor Expression Level: Low MT1 expression will naturally lead to a weak signal.
-
Verification: Confirm MT1 expression using a complementary technique like qPCR for mRNA levels or Western Blot/ELISA for protein levels.
-
Optimization: If using a transient transfection system, optimize the DNA-to-transfection reagent ratio to maximize expression without inducing excessive toxicity. For stable cell lines, consider re-selecting high-expressing clones.
-
-
Cell Seeding Density: The number of cells per well is critical. Too few cells will produce a weak signal, while too many can lead to overcrowding, cell stress, and a reduced assay window.
-
Optimization: Perform a cell titration experiment by seeding a range of cell densities (e.g., from 5,000 to 50,000 cells/well in a 96-well plate) to determine the optimal density that provides the best signal-to-background ratio.
-
dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} dot Caption: Troubleshooting decision tree for low signal issues.
Step 2: Evaluate General Assay Conditions and Reagents
Suboptimal assay parameters can significantly dampen the expected signal.
-
Agonist Integrity and Concentration:
-
Integrity: Ensure the agonist (e.g., melatonin) has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Concentration: Perform a full dose-response curve to ensure you are using an optimal concentration range. For melatonin, this is typically in the nanomolar range.
-
-
Incubation Times and Temperature:
-
Agonist Stimulation: Optimize the incubation time with the agonist. G-protein signaling is often rapid (minutes), while reporter gene expression requires longer incubation (hours).
-
Temperature: Maintain consistent and appropriate temperatures throughout the assay, as enzyme activities (e.g., luciferase) and receptor signaling are temperature-dependent.
-
-
Controls: Always include proper positive and negative controls.
-
Positive Control: A known agonist at a concentration that should elicit a maximal response (e.g., 100 nM Melatonin). For Gi-coupled cAMP assays, a common positive control is forskolin (B1673556) (an adenylyl cyclase activator) to confirm the cells can produce cAMP.
-
Negative Control: Vehicle-only treated cells to establish the baseline.
-
Untransfected Cells: Use the parental cell line (not expressing MT1) as a control to ensure the observed signal is receptor-specific.
-
Step 3: Address Assay-Specific Issues
Each assay type has unique potential points of failure. Refer to the FAQs below for detailed troubleshooting for specific assay platforms.
Frequently Asked Questions (FAQs)
cAMP Assays (e.g., HTRF, GloSensor)
Q1: My basal cAMP level is very high, and I cannot detect an inhibitory (Gi) signal with melatonin.
A1: High basal cAMP can mask the inhibitory effect of MT1 activation.
-
Serum Interference: Serum contains factors that can stimulate adenylyl cyclase. Serum-starve your cells for a few hours before the assay.
-
Constitutive Activity: Very high receptor expression can sometimes lead to constitutive activity. Ensure expression levels are not excessively high.
-
Cell Density: Too many cells can produce a high basal signal. Optimize cell seeding density as described above.
Q2: I am not seeing a decrease in my forskolin-stimulated cAMP signal after adding melatonin.
A2: This is a classic issue for Gi-coupled receptor assays.
-
Phosphodiesterase (PDE) Activity: PDEs rapidly degrade cAMP. The newly synthesized cAMP might be degraded before it can be detected. It is highly recommended to include a PDE inhibitor , such as IBMX (100-500 µM), in your assay buffer to allow
Technical Support Center: Strategies for Improving the Aqueous Solubility of MT1 Receptor Agonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of MT1 receptor agonists.
Frequently Asked Questions (FAQs)
Q1: My MT1 receptor agonist, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. Why does this happen and what can I do?
A1: This is a common issue known as "crashing out" and occurs because the agonist is poorly soluble in the final aqueous environment. Dimethyl sulfoxide (B87167) (DMSO) is a strong organic solvent that can dissolve many lipophilic compounds. However, when the DMSO stock solution is diluted into an aqueous buffer (e.g., PBS or cell culture media), the solvent properties change dramatically, leading to a decrease in the compound's solubility and subsequent precipitation.
To address this, consider the following:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to minimize solvent-induced artifacts and cell toxicity.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Stirring: Add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing, which can prevent localized high concentrations that are prone to precipitation.
Q2: What are some initial troubleshooting steps if I observe precipitation of my MT1 agonist during an experiment?
A2: If you observe precipitation, you can try the following immediate troubleshooting steps:
-
Gentle Warming: Warming the solution to 37°C may help redissolve the precipitate. However, be cautious as some compounds may degrade with heat.
-
Sonication: A brief sonication in a water bath can help break up agglomerates and improve dissolution.
-
pH Adjustment: If your MT1 agonist has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility. Acidic compounds are generally more soluble at higher pH, while basic compounds are more soluble at lower pH.
Q3: What are the most common strategies for systematically improving the aqueous solubility of a poorly soluble MT1 receptor agonist?
A3: There are two main categories of strategies: chemical modification of the agonist itself and formulation-based approaches.
-
Chemical Modifications: These strategies involve altering the molecular structure of the agonist to increase its hydrophilicity. Examples include:
-
Salt Formation: For ionizable compounds, forming a salt can significantly increase aqueous solubility.
-
Prodrugs: A hydrophilic moiety can be attached to the agonist, which is cleaved in vivo to release the active drug.
-
Introduction of Polar Groups: Adding polar functional groups (e.g., hydroxyl, amino) to the molecule can enhance its interaction with water.
-
-
Formulation Strategies: These approaches focus on the delivery system of the agonist without changing its chemical structure. Common techniques include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area-to-volume ratio, which can improve the dissolution rate.[1][2]
-
Solid Dispersions: The agonist is dispersed in a hydrophilic carrier at the molecular level, creating an amorphous solid with improved solubility.[3][4]
-
Cyclodextrin (B1172386) Complexation: The lipophilic agonist is encapsulated within the hydrophobic core of a cyclodextrin molecule, whose hydrophilic exterior enhances aqueous solubility.[5][6][7]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[8][9]
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in biological assays. | Poor solubility leading to variable effective concentrations. | Ensure the agonist is fully dissolved in the assay medium. Consider the formulation strategies mentioned in the FAQs. Prepare fresh solutions for each experiment. |
| Low bioavailability in animal studies despite good in vitro activity. | Poor aqueous solubility limiting absorption from the gastrointestinal tract. | Explore formulation strategies like nanosuspensions, solid dispersions, or lipid-based formulations to improve in vivo dissolution and absorption.[10][11][12] |
| Difficulty preparing a stock solution of sufficient concentration. | The intrinsic solubility of the agonist is very low in common solvents. | Test a range of pharmaceutically acceptable solvents and co-solvents. For example, the MT1 agonist ramelteon (B1678794) is soluble in ethanol (B145695) and DMSO at approximately 25-30 mg/mL.[13] A 1:1 solution of ethanol:PBS (pH 7.2) can solubilize the MT1 agonist agomelatine (B1665654) to approximately 0.5 mg/mL.[14] |
| Precipitation occurs upon storage of an aqueous solution. | The compound is unstable in the aqueous environment, or the solution is supersaturated and thermodynamically unstable. | Assess the stability of the compound at different pH values and temperatures. For formulation approaches like solid dispersions, ensure the amorphous state is stable over time. Prepare aqueous solutions fresh whenever possible. |
Quantitative Data on Solubility Enhancement
The following table summarizes quantitative data on the solubility improvement of melatonin (B1676174) and its analogs using various techniques.
| Compound | Enhancement Technique | Fold Increase in Solubility | Reference |
| Agomelatine | Cocrystal formation with urea | 2.2 | [15][16] |
| Agomelatine | Cocrystal formation with glycolic acid | 2.9 | [16] |
| Agomelatine | Cocrystal formation with isonicotinamide | 4.7 | [15][16] |
| Agomelatine | Cocrystal formation with methyl 4-hydroxybenzoate | 3.5 | [16] |
| Melatonin | Complexation with randomly methylated-β-cyclodextrin (RM-β-CD) | 8.5 | [5][6] |
| Melatonin | Complexation with sulfobutylether-β-cyclodextrin (SBE-β-CD) | 11 | [5][6][17] |
| Haloperidol | Complexation with methyl-β-cyclodextrin | 20 | [18] |
| Haloperidol | Complexation with hydroxypropyl-β-cyclodextrin | 12 | [18] |
Key Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
MT1 receptor agonist (solid powder)
-
Buffer solution of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the MT1 agonist to a vial containing a known volume of the buffer. The excess solid should be visible.
-
Seal the vials and place them on the shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved agonist remains constant.
-
After the incubation period, stop the shaker and allow the vials to stand to let the undissolved material settle.
-
Carefully remove an aliquot of the supernatant. To separate the dissolved from undissolved compound, either centrifuge the sample and take the supernatant or filter the sample through a syringe filter.
-
Dilute the clear supernatant with an appropriate solvent to a concentration within the calibration range of your analytical method.
-
Quantify the concentration of the dissolved MT1 agonist using a validated analytical method.
Visualizations
MT1 Receptor Signaling Pathway
Caption: Canonical signaling pathways of the MT1 receptor.
Experimental Workflow for Solubility Enhancement
Caption: A logical workflow for selecting and evaluating solubility enhancement strategies.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 3. mdpi.com [mdpi.com]
- 4. jddtonline.info [jddtonline.info]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Melatonin/Cyclodextrin Inclusion Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. US20210113456A1 - Pharmaceutical compositions of ramelteon and methods of use thereof - Google Patents [patents.google.com]
- 10. Nanosuspension: An approach to enhance solubility of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. rjpbcs.com [rjpbcs.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Cyclodextrin-mediated Enhancement of Haloperidol Solubility: Physicochemical Studies and In Vivo Investigation Using Planaria Worms - PMC [pmc.ncbi.nlm.nih.gov]
overcoming off-target effects of Melatonin receptor 1 agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the off-target effects of Melatonin (B1676174) Receptor 1 (MT1) agonists.
Frequently Asked Questions (FAQs)
Q1: My MT1 (B8134400) agonist is showing activity at the MT2 receptor. How can I confirm and quantify this off-target effect?
A1: Off-target activity at the MT2 receptor is a common issue with non-selective melatonin agonists. To confirm and quantify this, you should perform comparative functional and binding assays using cell lines expressing either MT1 or MT2 receptors.
-
Recommended Action: Conduct radioligand binding assays and functional assays (e.g., cAMP inhibition) on both MT1- and MT2-expressing cells. This will allow you to determine the binding affinity (Ki) and functional potency (EC50) of your agonist at both receptor subtypes. A significant difference in these values will indicate the degree of selectivity.
Q2: I am observing unexpected physiological responses in my in vivo experiments that are not consistent with MT1 activation. What could be the cause?
A2: Unexpected in vivo effects can arise from several factors, including off-target binding to other receptors or activation of biased signaling pathways. For example, some MT1 agonists, like agomelatine, also have an affinity for serotonin (B10506) receptors, which could contribute to the observed phenotype.[1]
-
Recommended Action:
-
Receptor Selectivity Profiling: Test your agonist against a panel of other G-protein coupled receptors (GPCRs), particularly those with structural similarities to MT1, such as other melatonin receptor subtypes and serotonin receptors.
-
Investigate Biased Signaling: Assess whether your agonist preferentially activates G-protein signaling over β-arrestin recruitment, or vice versa.[2] This can be done using specific assays for each pathway.
-
Q3: How can I select an MT1 agonist with a better on-target profile for my experiments?
A3: Selecting an agonist with high selectivity for MT1 over MT2 is crucial. Structure-based drug design and virtual screening have led to the development of more selective compounds.[2]
-
Recommended Action: Review the literature for recently developed MT1 agonists with published selectivity data. Pay close attention to compounds designed to have high affinity and potency for MT1 with minimal activity at MT2. The table below provides a comparison of some common MT1 agonists.
Troubleshooting Guides
Issue 1: Inconsistent results in cAMP inhibition assays.
-
Possible Cause 1: Poor cell health or inconsistent cell numbers.
-
Troubleshooting Step: Ensure cells are healthy and not overgrown. Use a consistent cell seeding density for all experiments. Perform a cell viability assay to confirm.
-
-
Possible Cause 2: Reagent degradation.
-
Troubleshooting Step: Prepare fresh solutions of your agonist, forskolin (B1673556), and other reagents for each experiment. Store stock solutions appropriately.
-
-
Possible Cause 3: Assay conditions are not optimized.
-
Troubleshooting Step: Optimize the concentration of forskolin used to stimulate cAMP production and the incubation times for the agonist and forskolin.
-
Issue 2: High non-specific binding in radioligand binding assays.
-
Possible Cause 1: Inadequate washing steps.
-
Troubleshooting Step: Increase the number and volume of washes to remove unbound radioligand. Ensure the wash buffer is cold.
-
-
Possible Cause 2: Radioligand concentration is too high.
-
Troubleshooting Step: Perform a saturation binding experiment to determine the optimal concentration of the radioligand to use.
-
-
Possible Cause 3: Issues with the cell membrane preparation.
-
Troubleshooting Step: Ensure the membrane preparation protocol effectively isolates the cell membranes and removes cytosolic components.
-
Data Presentation
Table 1: Comparison of Binding Affinities and Functional Potencies of Selected Melatonin Receptor Agonists
| Compound | Receptor | Binding Affinity (pKi) | Functional Potency (pEC50/pIC50) | Efficacy (Emax % vs Melatonin) | Reference |
| Melatonin | hMT1 | 9.89 | 9.53 | 100 | [3] |
| hMT2 | 9.56 | 9.74 | 100 | [3] | |
| 2-Iodomelatonin | hMT1 | ~10.2 | >10 | ~100 | [3] |
| hMT2 | ~10.0 | ~9.8 | ~100 | [3] | |
| Ramelteon | hMT1 | ~9.4 | ~9.5 | ~100 | [4] |
| hMT2 | ~9.1 | ~9.2 | ~100 | [4] | |
| Agomelatine | hMT1 | ~9.5 | ~9.6 | ~100 | [2] |
| hMT2 | ~9.3 | ~9.4 | ~100 | [2] | |
| Luzindole | hMT1 | 5.75 (pA2) | - | Antagonist | [3] |
| hMT2 | 7.64 (pA2) | - | Antagonist | [3] |
Note: pKi, pEC50, and pIC50 are expressed as the negative logarithm of the molar concentration. Higher values indicate greater affinity/potency.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the MT1 receptor.
-
Prepare cell membranes: Homogenize cells expressing the MT1 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membranes in the assay buffer.
-
Set up the assay plate: Add a constant concentration of a radiolabeled MT1 ligand (e.g., [3H]-melatonin) to each well.
-
Add competing ligand: Add increasing concentrations of the unlabeled test compound to the wells.
-
Incubate: Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 4 hours).[4]
-
Harvest and wash: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand. Wash the filters with cold wash buffer.
-
Measure radioactivity: Determine the amount of bound radioligand in each filter using a scintillation counter.
-
Data analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated.
Protocol 2: cAMP Inhibition Assay
This protocol measures the ability of an MT1 agonist to inhibit the production of cyclic AMP (cAMP).
-
Cell culture: Plate cells expressing the MT1 receptor in a 96-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[3]
-
Agonist addition: Add increasing concentrations of the MT1 agonist to the wells and incubate.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and cAMP production. Incubate for a further 15 minutes.[3]
-
Lysis and detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
Data analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Mandatory Visualizations
Caption: Canonical MT1 receptor signaling pathway.
Caption: Workflow for assessing MT1 agonist selectivity.
Caption: Troubleshooting inconsistent cAMP assay results.
References
- 1. Agomelatine - Wikipedia [en.wikipedia.org]
- 2. Structure-based discovery of potent and selective melatonin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of human recombinant melatonin mt1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for ligand recognition at the human MT1 melatonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing MT1 Receptor Desensitization in Long-Term Agonist Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with melatonin (B1676174) receptor 1 (MT1) desensitization in long-term agonist studies.
Troubleshooting Guide
Receptor desensitization can manifest in various ways during long-term experiments. This guide provides solutions to common issues.
| Problem | Potential Cause | Recommended Solution |
| Diminishing agonist efficacy over time in functional assays (e.g., cAMP inhibition). | Homologous Desensitization: Prolonged or repeated agonist exposure leads to phosphorylation of the MT1 (B8134400) receptor by G protein-coupled receptor kinases (GRKs). This promotes β-arrestin binding, which uncouples the receptor from its G protein and can lead to internalization.[1][2][3][4] | 1. Implement an Intermittent Dosing Schedule: Instead of continuous agonist exposure, introduce washout periods to allow for receptor resensitization. 2. Utilize Biased Agonists: Screen for or design agonists that are biased towards G-protein signaling and away from β-arrestin recruitment.[5][6][7] 3. Co-administration with Antagonists: In some GPCR systems, co-administration of low doses of a neutral antagonist can prolong agonist signaling by reducing the number of available receptors, thereby isolating signaling events.[8] |
| Decreased total receptor number in binding assays after prolonged agonist treatment. | Receptor Downregulation: Long-term agonist stimulation can lead to a reduction in the total cellular receptor population, often through lysosomal degradation of internalized receptors.[3][4][9] | 1. Assess Receptor Trafficking: Use techniques like fluorescence microscopy with tagged receptors to determine if the agonist promotes receptor degradation versus recycling. 2. Modulate Agonist Concentration: Investigate if lower, yet still effective, agonist concentrations can minimize downregulation. Prolonged exposure to supraphysiological concentrations of melatonin has been shown to desensitize the MT1 receptor.[10] |
| High variability in experimental replicates. | Inconsistent Cell Culture Conditions: Factors like passage number, cell density, and serum starvation can influence GPCR expression and signaling. Assay-Specific Variability: Inconsistent incubation times, reagent concentrations, or detection parameters. | 1. Standardize Cell Culture Protocols: Maintain consistent cell passage numbers and seeding densities. Optimize and standardize serum starvation periods before agonist stimulation. 2. Optimize and Validate Assays: Perform thorough validation of all assays, including determination of optimal incubation times and reagent concentrations. Include appropriate positive and negative controls in every experiment. |
| Agonist shows high potency in G-protein activation assays but low efficacy in cellular response assays. | β-arrestin-mediated Signaling: The agonist may be strongly recruiting β-arrestin, which can initiate signaling pathways independent of G-proteins while also promoting desensitization of the G-protein pathway.[11][12] | 1. Profile Agonist Bias: Characterize the agonist's signaling profile across multiple pathways, including G-protein activation (e.g., cAMP, GTPγS) and β-arrestin recruitment.[5][13] 2. Investigate Downstream Signaling: Explore β-arrestin-mediated signaling pathways (e.g., MAPK/ERK) to understand the full spectrum of the agonist's effects. |
Frequently Asked Questions (FAQs)
Q1: What is MT1 receptor desensitization?
A1: MT1 receptor desensitization is a process where the receptor's response to an agonist diminishes following prolonged or repeated exposure. This is a protective mechanism to prevent overstimulation of the cell. The process typically involves phosphorylation of the intracellular domains of the receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders the coupling of the receptor to its cognate G protein, thereby reducing downstream signaling. β-arrestin also acts as a scaffold protein to facilitate receptor internalization via clathrin-coated pits.[1][2][3][4][11][14]
Q2: How can I experimentally measure MT1 receptor desensitization?
A2: Several assays can be used to quantify different aspects of MT1 receptor desensitization. A combination of these assays will provide a comprehensive understanding of the desensitization profile of your agonist.
| Assay Type | Principle | Typical Readout |
| cAMP Assay | Measures the functional consequence of Gαi coupling (inhibition of adenylyl cyclase). Desensitization is observed as a reduced ability of the agonist to inhibit forskolin-stimulated cAMP production after pre-treatment.[15] | Decrease in the maximal inhibitory effect (Emax) or a rightward shift in the potency (EC50) of the agonist. |
| Radioligand Binding Assay | Quantifies the number of receptors on the cell surface or in total cell lysates using a radiolabeled ligand like 2-[125I]-iodomelatonin or [3H]-melatonin.[15][16] Internalization leads to a decrease in surface binding sites. | Decrease in the maximum number of binding sites (Bmax). |
| β-arrestin Recruitment Assay | Directly measures the interaction between the MT1 receptor and β-arrestin upon agonist stimulation. Common techniques include Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET).[17] | Increase in BRET or FRET signal. |
| Receptor Internalization Assay | Visualizes and quantifies the movement of receptors from the plasma membrane to intracellular compartments. This can be achieved using fluorescently tagged receptors (e.g., MT1-GFP) and microscopy or flow cytometry.[10][18] | Decrease in cell surface fluorescence and increase in intracellular fluorescence. |
| GTPγS Binding Assay | Measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.[10] Desensitization results in a reduced stimulation of [35S]GTPγS binding. | Decrease in agonist-stimulated [35S]GTPγS binding. |
Q3: What are biased agonists and how can they help with MT1 receptor desensitization?
A3: Biased agonists are ligands that, upon binding to a receptor, preferentially activate one signaling pathway over another.[6][7] For GPCRs like MT1, this typically refers to a bias towards G-protein signaling versus β-arrestin recruitment.[5] By selectively activating the G-protein pathway, a biased agonist may elicit the desired therapeutic response while minimizing the recruitment of β-arrestin. Since β-arrestin is a key driver of desensitization and internalization, a G-protein-biased agonist could theoretically lead to a more sustained receptor response over time.[3][12]
Q4: Can I prevent desensitization by using a partial agonist?
A4: A partial agonist may induce less desensitization compared to a full agonist because it does not stabilize the fully active receptor conformation to the same extent. This can lead to reduced GRK-mediated phosphorylation and subsequent β-arrestin recruitment. However, the trade-off is a lower maximal response. Whether a partial agonist is a suitable strategy depends on the therapeutic window and the desired level of receptor activation.
Q5: What is the difference between desensitization and downregulation?
A5: Desensitization is a rapid and often reversible process that uncouples the receptor from its signaling machinery.[3][4] It typically occurs within minutes of agonist exposure. Downregulation is a longer-term process that results in a decrease in the total number of receptors in the cell.[3][4][9] This often involves the trafficking of internalized receptors to lysosomes for degradation and can occur over hours to days of continuous agonist exposure.
Experimental Protocols
Protocol 1: Assessing Desensitization using a cAMP Assay
-
Cell Culture: Plate cells expressing the MT1 receptor (e.g., CHO-MT1) in a 96-well plate and grow to confluence.
-
Pre-treatment: Treat the cells with the MT1 agonist at various concentrations for the desired desensitization period (e.g., 30 minutes to 24 hours). Include a vehicle control group.
-
Washout: Gently wash the cells three times with serum-free media to remove the agonist.
-
Second Stimulation: Acutely stimulate all wells (including the vehicle pre-treated group) with a range of agonist concentrations in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Lysis and Detection: After a short incubation (e.g., 15-30 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the concentration-response curves for the pre-treated and control groups. A rightward shift in the EC50 or a decrease in the maximal inhibition indicates desensitization.
Protocol 2: β-arrestin Recruitment BRET Assay
-
Cell Culture: Co-transfect cells with constructs for MT1 fused to a BRET donor (e.g., Renilla Luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP). Plate the cells in a white, clear-bottom 96-well plate.
-
Substrate Addition: Prior to the assay, add the luciferase substrate (e.g., coelenterazine (B1669285) h) to each well.
-
Baseline Reading: Measure the baseline BRET signal.
-
Agonist Stimulation: Add the MT1 agonist at various concentrations.
-
Kinetic Measurement: Measure the BRET signal at regular intervals to determine the kinetics of β-arrestin recruitment.
-
Data Analysis: Calculate the net BRET ratio by subtracting the baseline from the agonist-induced signal. Plot the concentration-response curve to determine the potency (EC50) and efficacy (Emax) of the agonist for β-arrestin recruitment.
Visualizations
References
- 1. Functionality of Melatonin Receptors: Recruitment of β-Arrestin at MT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 5. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Untangling Ligand Induced Activation and Desensitization of G-Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inverse agonist exposure enhances ligand binding and G protein activation of the human MT1 melatonin receptor, but leads to receptor down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Melatonin-mediated regulation of human MT(1) melatonin receptors expressed in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of different mechanisms of arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G protein–coupled receptor interactions with arrestins and GPCR kinases: The unresolved issue of signal bias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Desensitization of G protein-coupled receptors and neuronal functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological characterization of human recombinant melatonin mt1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Metabolic Stability of Novel MT1 Agonist Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental evaluation and improvement of the metabolic stability of novel melatonin (B1676174) receptor 1 (MT1) agonist candidates.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it crucial for MT1 agonist candidates?
A1: Metabolic stability refers to a drug candidate's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[1][2] It is a critical parameter in drug discovery because it influences key pharmacokinetic properties such as half-life, oral bioavailability, and clearance.[2] A compound with low metabolic stability is rapidly eliminated from the body, potentially requiring higher or more frequent dosing to achieve a therapeutic effect.[2] Conversely, excessively high stability could lead to accumulation and potential toxicity.[2] Optimizing the metabolic stability of novel MT1 agonists is essential for developing safe and effective therapeutics for conditions like sleep and mood disorders, type-2 diabetes, and cancer.[3][4][5]
Q2: What are the primary in vitro assays for assessing the metabolic stability of our MT1 agonist candidates?
A2: The initial assessment of metabolic stability is typically conducted using in vitro systems containing drug-metabolizing enzymes. The most common assays are:
-
Liver Microsomal Stability Assay: This high-throughput screening method evaluates Phase I metabolic stability, which is primarily mediated by cytochrome P450 (CYP) enzymes found in liver microsomes.[1][2][6]
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes), providing a more comprehensive assessment of both Phase I and Phase II metabolism.[1][2][6] It is often considered the "gold standard" for in vitro metabolism studies as it better mimics the in vivo environment.[6]
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader evaluation of metabolic pathways compared to microsomes alone.[1][2]
Q3: How can we improve the metabolic stability of a promising MT1 agonist candidate that shows high clearance in vitro?
A3: Improving metabolic stability typically involves structural modifications to block or slow down metabolic processes.[2] Common strategies include:
-
Identifying and Blocking "Metabolic Soft Spots": The first step is to identify the specific site(s) on the molecule that are most susceptible to metabolism. This can be achieved through metabolite identification studies. Once identified, these "soft spots" can be modified.
-
Structural Modifications:
-
Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at metabolically labile positions can strengthen the chemical bond and slow down metabolism.[7][8]
-
Introducing Electron-Withdrawing Groups: Adding groups like fluorine or a trifluoromethyl group can deactivate aromatic rings towards oxidative metabolism.[9]
-
Steric Hindrance: Introducing bulky groups near the metabolic site can physically block the access of metabolizing enzymes.
-
Ring-Chain Transformations and Cyclization: Constraining the molecule's conformation through cyclization can make it a poorer substrate for metabolizing enzymes.[7][8]
-
Bioisosteric Replacement: Replacing metabolically labile groups with more stable bioisosteres can improve stability while maintaining biological activity.[10] For example, replacing a labile ester with an amide.[9]
-
Troubleshooting Guides
Liver Microsomal Stability Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Rapid disappearance of the test compound, making accurate measurement difficult. | High concentration of microsomes or a highly labile compound. | Reduce the microsomal protein concentration and/or shorten the incubation time points.[2] |
| No metabolism observed for the positive control. | Inactive microsomes or incorrect cofactor preparation. | Use a new, validated batch of microsomes. Ensure the NADPH regenerating system is prepared fresh and kept on ice.[2] |
| High variability between replicate wells or experiments. | Inconsistent pipetting, poor compound solubility, or degradation of the NADPH cofactor. | Ensure accurate and consistent pipetting. Check the solubility of the compound in the incubation buffer; the final organic solvent concentration should typically be less than 1%.[2] Prepare NADPH solutions fresh for each experiment.[2] |
| Compound appears unstable in the absence of NADPH (control). | Chemical instability of the compound in the assay buffer or non-NADPH-dependent enzymatic degradation. | Assess the compound's stability in buffer alone. If unstable, the assay may not be suitable. If degradation is enzymatic, other enzyme systems might be involved. |
Hepatocyte Stability Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low cell viability post-thaw. | Improper thawing technique or rough handling of cells. | Thaw cells rapidly (<2 minutes) at 37°C. Use a specialized thawing medium to remove cryoprotectant. Handle cells gently, using wide-bore pipette tips.[11] |
| Low recovery of the compound at time zero. | Non-specific binding to labware or poor compound solubility. | Use low-protein-binding plates and pipette tips. Assess the compound's solubility in the incubation medium. Include a "no hepatocyte" control to quantify recovery.[12] |
| The compound is unstable in microsomes but appears more stable in hepatocytes. | High non-specific binding to hepatocytes, reducing the free concentration available for metabolism. | Determine the fraction of the compound unbound in the hepatocyte incubation (fu_hep) and correct the intrinsic clearance values accordingly.[2] |
| High variability between experiments. | Inconsistent hepatocyte viability or density. Variation in reagent preparation. | Ensure high post-thaw viability (>80%). Standardize cell density (e.g., 0.5 or 1 million cells/mL) across experiments.[12] |
Experimental Protocols
Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a novel MT1 agonist candidate in liver microsomes.[2]
Methodology:
-
Preparation:
-
Prepare stock solutions of the test compound and positive controls (e.g., verapamil, testosterone) in an organic solvent like DMSO.[13]
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate (B84403) buffer (pH 7.4) and keep it on ice.[13][14]
-
-
Incubation:
-
Pre-warm a solution of microsomes in phosphate buffer in a 96-well plate at 37°C for 5-10 minutes.[2]
-
Add the test compound to the microsomal suspension to initiate a pre-incubation.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final test compound concentration is typically 1 µM.[15]
-
Incubate at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.[2][15]
-
Include control wells without NADPH to assess non-enzymatic degradation.[2][15]
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.[16]
-
Calculate the half-life (t1/2) from the slope of the linear regression (k): t1/2 = 0.693 / k.[12]
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).[16]
-
Hepatocyte Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a novel MT1 agonist candidate in intact hepatocytes.
Methodology:
-
Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer to a pre-warmed incubation medium and centrifuge to remove the cryoprotectant.[17]
-
Determine cell viability and density using the trypan blue exclusion method. Resuspend the cells in the incubation medium to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).[12]
-
Prepare working solutions of the test compound and positive controls in the incubation medium.[12]
-
-
Incubation:
-
Add the hepatocyte suspension to a 24- or 48-well plate.
-
Pre-incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Initiate the reaction by adding the compound working solution to the hepatocyte suspension.[12]
-
At specific time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and terminate the reaction by adding a cold quenching solution (e.g., acetonitrile) with an internal standard.[18]
-
-
Sample Analysis:
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.[18]
-
-
Data Analysis:
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) as described for the microsomal stability assay. The CLint value is typically expressed as µL/min/10^6 cells.[19]
-
Data Presentation
Table 1: Example Metabolic Stability Data for Novel MT1 Agonist Candidates in Human Liver Microsomes
| Compound ID | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| MT1-Agonist-001 | 15.2 | 45.6 |
| MT1-Agonist-002 | 45.8 | 15.1 |
| MT1-Agonist-003 | > 60 | < 11.5 |
| Verapamil (Control) | 10.5 | 66.0 |
Table 2: Example Metabolic Stability Data for Novel MT1 Agonist Candidates in Human Hepatocytes
| Compound ID | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| MT1-Agonist-001 | 12.5 | 55.4 |
| MT1-Agonist-002 | 38.1 | 18.2 |
| MT1-Agonist-003 | > 120 | < 5.8 |
| Midazolam (Control) | 25.0 | 27.7 |
Visualizations
Caption: MT1 Receptor Signaling Pathway.
Caption: Microsomal Stability Assay Workflow.
Caption: Hepatocyte Stability Assay Workflow.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-based discovery of potent and selective melatonin receptor agonists | eLife [elifesciences.org]
- 4. MT1 and MT2 melatonin receptors: ligands, models, oligomers, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 7. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nedmdg.org [nedmdg.org]
- 10. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 11. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 19. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Support Center: Quality Control for Synthetic Melatonin Receptor 1 (MT1) Agonists
This guide provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting advice, and frequently asked questions for working with synthetic Melatonin (B1676174) Receptor 1 (MT1) agonists.
Frequently Asked Questions (FAQs)
Q1: What are the critical initial quality control checks for a new batch of a synthetic MT1 agonist?
A1: Before beginning any experiments, it is crucial to verify the identity, purity, and concentration of your synthetic MT1 agonist.
-
Identity Confirmation: Use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of the compound.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the agonist. For chiral molecules, enantiomeric purity should be determined, as different isomers can have varied biological activities.
-
Concentration Verification: Accurately determine the concentration of your stock solution, typically using a validated HPLC method or UV-Vis spectrophotometry if the compound has a suitable chromophore.
Q2: How should I store my synthetic MT1 agonist to ensure its stability?
A2: Storage conditions are critical for maintaining the integrity of your agonist. While specific conditions may vary by compound, general guidelines based on melatonin stability studies suggest the following:
-
Temperature: For long-term storage, keeping aqueous solutions at 4°C or -70°C is recommended. Some compounds may also be stable at room temperature for shorter periods.
-
Light: Protect solutions from light by using amber glass vials or by wrapping containers in foil, as light can cause degradation.
-
Air/Oxygen: Exposure to air can increase degradation. It is advisable to store solutions under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.
Q3: My MT1 agonist shows lower than expected potency in my functional assay. What are the possible causes?
A3: Several factors could contribute to lower than expected potency. Consider the following troubleshooting steps:
-
Compound Integrity: Re-verify the purity and concentration of your agonist stock solution. Degradation due to improper storage is a common issue.
-
Assay Conditions: Ensure your assay buffer composition is optimal. For example, standard binding buffers often contain Tris, MgCl₂, EDTA, and BSA. The pH of the buffer is also critical.
-
Cell Health and Receptor Expression: Confirm that the cells used in your assay are healthy and express the MT1 receptor at sufficient levels. Receptor expression levels can be checked via radioligand binding assays.
-
Incubation Time: For binding assays, ensure that the incubation time is sufficient to reach equilibrium.
Q4: I am observing high non-specific binding in my radioligand binding assay. How can I reduce it?
A4: High non-specific binding can obscure your results. Here are some strategies to minimize it:
-
Optimize Blocking Agents: The use of Bovine Serum Albumin (BSA) in the assay buffer can help reduce non-specific binding.
-
Filter Pre-soaking: Pre-soaking your filters (e.g., GF/C filters) in a solution like 0.5% BSA can prevent the radioligand and compound from sticking to the filter material.
-
Washing Steps: Increase the number and volume of washes with ice-cold wash buffer after incubation to remove unbound radioligand more effectively.
-
Reduce Radioligand Concentration: Use the lowest possible concentration of radioligand that still provides a robust signal.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Agonist Degradation | Prepare fresh dilutions of the agonist from a properly stored stock for each experiment. Consider running a quick purity check on your stock solution using HPLC. |
| Cell Passage Number | High passage numbers can lead to changes in cell phenotype and receptor expression. Use cells within a defined low passage number range for all experiments. |
| Assay Reagent Variability | Prepare fresh assay buffers and reagents for each experiment. Ensure all components are of high quality and have not expired. |
| Incubation Time and Temperature Fluctuations | Strictly control incubation times and temperatures. Use a calibrated incubator and timer. For binding assays, ensure equilibrium is reached. |
Issue 2: No Response or Very Weak Response in a cAMP Inhibition Assay
| Potential Cause | Troubleshooting Step |
| Cell Line Does Not Couple to Gαi | Confirm that the cell line you are using expresses Gαi proteins, which are necessary for MT1 receptor-mediated inhibition of adenylyl cyclase. |
| Forskolin (B1673556) Concentration Not Optimal | Titrate the concentration of forskolin (or another adenylyl cyclase activator) to find a concentration that produces a robust but submaximal cAMP signal, allowing for the detection of inhibition. |
| Incorrect Agonist Concentration Range | Perform a wide dose-response curve to ensure you are testing a concentration range that will capture the EC50 of your agonist. |
| Receptor Desensitization | Prolonged exposure to agonists can lead to receptor desensitization. Ensure that pre-incubation times with the agonist are not excessively long. |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a generalized procedure and may require optimization for specific agonists and cell systems.
-
Cell Membrane Preparation: Culture CHO-K1 or HEK293 cells stably expressing the human MT1 receptor. Harvest the cells and homogenize them in an appropriate buffer to prepare cell membranes. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the following in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Increasing concentrations of the unlabeled synthetic MT1 agonist.
-
A fixed concentration of a suitable radioligand (e.g., 2-[¹²⁵I]-Iodomelatonin).
-
Diluted cell membranes (e.g., 5-10 µg of protein per well).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 27°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a GF/C filter plate that has been pre-soaked in 0.5% BSA.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Counting: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the agonist concentration and fit the data to a one-site competition model to determine the Ki value.
cAMP Production Inhibition Assay
This protocol outlines a typical procedure for measuring the functional response of an MT1 agonist.
-
Cell Culture: Plate CHO-K1 or HEK293 cells expressing the MT1 receptor in a 96-well plate and grow to confluency.
-
Cell Treatment:
-
Pre-treat the cells with the synthetic MT1 agonist at various concentrations for a short period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) in the continued presence of the agonist.
-
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: Normalize the data to the response of forskolin alone (100%) and a baseline control (0%). Plot the percentage of inhibition against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Visualizations
Validation & Comparative
A Comparative Guide to the Efficacy and Potency of MT1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and potency of various agonists targeting the Melatonin Receptor 1 (MT1), a key regulator of circadian rhythms and a promising therapeutic target for sleep and mood disorders. The following sections detail the pharmacological profiles of prominent MT1 agonists, outline the experimental methodologies used for their characterization, and illustrate the key signaling pathways and experimental workflows.
Comparative Pharmacological Data of MT1 Agonists
The following table summarizes the binding affinity (Ki), functional potency (EC50), and efficacy (Emax) of several well-established and novel MT1 agonists. It is important to note that the data for Ramelteon, Agomelatine, and Tasimelteon are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.
| Compound | MT1 Ki (nM) | MT1 EC50 (nM) | MT1 Emax | MT2 Ki (nM) | MT1/MT2 Selectivity (Ki ratio) |
| Melatonin | ~0.08 | ~0.28 | Full Agonist | ~0.38 | ~4.75 |
| Ramelteon | ~0.014 | ~0.021 | Full Agonist | ~0.112 | ~8 |
| Agomelatine | ~0.1 | Not specified | Full Agonist | ~0.12 | ~1.2 |
| Tasimelteon | ~0.304 | Not specified | Full Agonist | ~0.069 | ~0.23 (MT2 selective) |
| UCM871 | Not specified | Not specified | Partial Agonist | Not specified | MT1 Selective |
MT1 Receptor Signaling Pathways
The MT1 receptor, a G-protein coupled receptor (GPCR), exhibits complex signaling capabilities. While it canonically couples to Gi proteins to inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels, recent evidence suggests it can also couple to Gs proteins, leading to an increase in cAMP. This dual functionality allows for a nuanced regulation of downstream cellular processes.
Experimental Workflow for MT1 Agonist Characterization
The evaluation of novel MT1 agonists typically involves a two-stage process: initial determination of binding affinity followed by functional assessment of potency and efficacy. The following diagram outlines a standard experimental workflow.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the MT1 receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human MT1 receptor are cultured to confluency.
-
Cells are harvested, washed with a phosphate-buffered saline (PBS) solution, and then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in a binding buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).
2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
A fixed amount of the membrane preparation.
-
Varying concentrations of the unlabeled test compound.
-
A fixed concentration of a radiolabeled MT1 ligand, most commonly 2-[¹²⁵I]-iodomelatonin.
-
-
The plate is incubated for a specific time
Navigating the Specificity of MT1 Receptor Antibodies: A Comparative Guide
For researchers in neuroscience, pharmacology, and drug development, the precise detection of the Melatonin Receptor 1 (MT1) is critical. As a key player in regulating circadian rhythms, sleep, and mood, the MT1 receptor is a significant therapeutic target. However, the high degree of homology between the MT1 and MT2 receptors presents a considerable challenge in antibody specificity, leading to potential cross-reactivity and unreliable experimental outcomes. This guide provides a comparative overview of several commercially available MT1 receptor antibodies, summarizing their validation data and outlining key experimental protocols for their assessment.
Performance Comparison of Commercially Available MT1 Receptor Antibodies
The following table summarizes key features of several commercially available MT1 receptor antibodies based on manufacturer-provided information and available research publications. Direct comparative studies with quantitative cross-reactivity data are limited; therefore, researchers are strongly encouraged to perform in-house validation for their specific applications.
| Antibody Name/ID | Supplier | Type | Validated Applications | Species Reactivity | Specificity/Cross-Reactivity Data Summary |
| AMR-031 | Alomone Labs | Polyclonal (Rabbit) | WB, IHC | Mouse, Rat | The immunogen is a peptide from the 3rd intracellular loop of mouse MTNR1A. IHC staining in rat suprachiasmatic nucleus shows specific localization. |
| sc-13186 (Mel1aR; R-18) | Santa Cruz Biotechnology | Polyclonal (Goat) | WB | Not specified in detail in the provided context, but used in squirrel tissue with rat brain as a positive control. | Western blot in squirrel and rat brain tissue showed a single band between 35-40 kDa. |
| NBP3-41681 | Novus Biologicals | Monoclonal (Mouse) | WB | Human | Validated for Western Blot in human samples. No specific cross-reactivity data is provided. |
| NBP3-03633 | Novus Biologicals | Polyclonal (Rabbit) | IHC, WB | Human, Mouse, Rat | The immunogen is a recombinant fusion protein. Validated for IHC in mouse and rat brain and for WB. |
| 17172-1-AP | Proteintech | Polyclonal (Rabbit) | IHC, WB | Human, Mouse | Used in multiple publications for IHC and WB. The target is Metallothionein-1X, which is different from the MT1 receptor (MTNR1A). This highlights the importance of verifying target specificity. |
| Y31 | Custom (Chicken IgY) | Polyclonal (Chicken) | IF, IP, WB | Human | Raised against a C-terminal peptide of the human MT1 receptor. Shows specific immunofluorescence in transfected cells and fetal human kidney, matching 2-[¹²⁵I]iodomelatonin binding. In Western blot of immunoprecipitated proteins from transfected cells, it detects bands corresponding to the glycosylated monomer and dimer of the receptor. |
Experimental Protocols
To ensure the reliability of experimental results, rigorous validation of MT1 receptor antibodies is essential. Below are detailed methodologies for key experiments to assess antibody specificity and cross-reactivity.
Western Blotting for Specificity Assessment
Western blotting is a fundamental technique to verify if an antibody recognizes a protein of the expected molecular weight.
-
Sample Preparation: Prepare lysates from cells or tissues known to express the MT1 receptor (positive control) and from cells where the MTNR1A gene has been knocked out or knocked down (negative control). Also, include lysates from cells overexpressing the MT2 receptor to directly assess cross-reactivity.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary MT1 receptor antibody overnight at 4°C. Optimal antibody dilution should be determined empirically, starting with the manufacturer's recommendation (e.g., 1:1000).
-
Washing: Wash the membrane three
Ensuring Reproducibility in MT1 Receptor Research: A Comparative Guide to Experimental Findings
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides an objective comparison of methodologies and data for studying the Melatonin Receptor 1 (MT1), offering a framework to ensure consistent and reliable results. Below, we present key quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.
Comparative Analysis of MT1 and MT2 Receptor Pharmacology
To ensure the reproducibility of findings in MT1 receptor studies, it is crucial to compare its pharmacological properties with those of the closely related MT2 receptor. The following tables summarize key binding and functional parameters for the endogenous ligand, melatonin, and other relevant compounds.
Table 1: Ligand Binding Affinities at Human MT1 and MT2 Receptors
| Ligand | Receptor | Radioligand | pKd / pKi (Mean ± SEM) | Cell Line | Reference |
| Melatonin | hMT1 | 2-[125I]-melatonin | pKd = 10.64 ± 0.11 | CHO | |
| Melatonin | hMT2 | 2-[125I]-melatonin | pKd = 10.11 ± 0.05 | CHO | |
| Melatonin | hMT1 | [3H]-melatonin | pKd1 = 10.23 ± 0.07 (Site 1) | CHO | |
| pKd2 = 9.46 ± 0.01 (Site 2) | |||||
| Melatonin | hMT2 | [3H]-melatonin | pKd1 = 9.87 ± 0.05 (Site 1) | CHO | |
| pKd2 = 9.26 ± 0.05 (Site 2) | |||||
| 5-HEAT | hMT1 | 2-[125I]-iodomelatonin | pKi = 7.77 | CHO | |
| 5-HEAT | hMT2 | 2-[125I]-iodomelatonin | pKi = 7.12 | CHO |
Table 2: Functional Activity of Agonists at Human MT1 and MT2 Receptors
| Agonist | Receptor | Assay | pEC50 (Mean ± SEM) | Emax (% of Melatonin) | Cell Line | Reference | |---|---|---|---|---|---| | Melatonin | hMT1 | [35S]GTPγS Binding | 9.55 ± 0.09 | 100 | CHO | | | Melatonin | hMT2 | [35S]GTPγS Binding | 9.87 ± 0.09 | 100 | CHO | | | 5-HEAT | hMT1 | [35S]GTPγS Binding | - | 92 | CHO | | | 5-HEAT | hMT2 | [35S]GTPγS Binding | - | 16 | CHO | | | Melatonin | hMT1 | cAMP Inhibition | - | - | HEK293 | | | Melatonin | hMT2 | cAMP Inhibition | - | - | HEK293 | |
Key Experimental Protocols
Detailed and standardized protocols are the cornerstone of reproducible research. The following sections outline the methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of ligands for the MT1 receptor.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human MT1 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) and determine the protein concentration using a Bradford assay.
2. Binding Reaction:
-
In a 96-well plate, combine 50 µL of membrane suspension (containing 10-20 µg of protein), 50 µL of radioligand (e.g., 2-[125I]-iodomelatonin at various concentrations), and 50 µL of competing non-radiolabeled ligand or vehicle.
-
For saturation binding experiments, use a range of radioligand concentrations. For competition binding experiments, use a fixed concentration of radioligand and a range of concentrations of the competing ligand.
-
To determine non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM melatonin).
3. Incubation and Filtration:
-
Incubate the plate at 37°C for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
4. Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for saturation experiments, or the inhibitory constant (Ki) for competition experiments.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the MT1 receptor.
1. Membrane Preparation:
-
Prepare cell membranes expressing the MT1 receptor as described in the radioligand binding assay protocol.
2. Assay Reaction:
-
In a 96-well plate, combine 20 µL of membrane suspension (10-20 µg of protein), 20 µL of agonist at various concentrations, and 20 µL of assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP).
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of [35S]GTPγS (final concentration 0.1 nM).
3. Incubation and Filtration:
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash the filters with ice-cold wash buffer.
4. Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the specific binding of [35S]GTPγS against the agonist concentration.
-
Analyze the data using non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity following MT1 receptor activation.
1. Cell Culture and Treatment:
-
Plate CHO cells stably expressing the MT1 receptor in a 96-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes.
-
Add the agonist at various concentrations and incubate for 15-30 minutes.
-
Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator, final concentration 1-10 µM) for 15-30 minutes.
2. Cell Lysis and cAMP Measurement:
-
Lyse the cells using a lysis buffer provided in a commercial cAMP assay kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence)
A Comparative Analysis of Pharmacokinetic Profiles for Various MT1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of several key MT1 receptor agonists: Melatonin (B1676174), Agomelatine, Ramelteon, Tasimelteon (B1681936), and Piromelatine. The data presented is compiled from various clinical and pharmacological studies to offer an objective overview for research and drug development purposes.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for the selected MT1 receptor agonists. These values represent orally administered immediate-release formulations in healthy adult subjects unless otherwise specified.
| Parameter | Melatonin | Agomelatine | Ramelteon | Tasimelteon | Piromelatine |
| Oral Bioavailability | ~15% (highly variable, 9-33%)[1][2] | <5%[3][4] | 1.8%[5][6] | Not determined in humans[7] | Data not available |
| Elimination Half-life (t½) | ~45 minutes[1] | 1-2 hours[3][4] | 1-2.6 hours (parent drug); 2-5 hours (active metabolite M-II)[5][6] | 0.9-1.7 hours[7] | 1.2-2.9 hours[8] |
| Time to Peak Plasma Concentration (Tmax) | ~50 minutes[1] | 1-2 hours[3][4] | ~0.75 hours (fasted)[5][6] | 0.5-3 hours[9] | Data not available |
| Plasma Protein Binding | Data not available | 95%[3] | ~82% (mainly to albumin)[5] | 89-90%[7] | Data not available |
| Metabolism | Extensive first-pass metabolism[10] | Primarily hepatic via CYP1A2 (90%) and CYP2C9/19 (10%)[3][4] | Extensive first-pass metabolism, primarily by CYP1A2[6][11] | Extensive hepatic metabolism, primarily by CYP1A2 and CYP3A4[7][12] | Data not available |
| Primary Excretion Route | Primarily renal (as metabolites)[1] | ~80% urinary (as metabolites)[3] | ~84% urinary, ~4% fecal[5][6] | ~80% urinary, ~4% fecal[7][12] | Data not available |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. While specific protocols vary between studies, the general approach for determining the pharmacokinetic profiles of these MT1 receptor agonists is outlined below.
General Experimental Workflow for a Single-Dose Pharmacokinetic Study
Caption: General workflow for a clinical pharmacokinetic study.
Key Methodological Considerations:
-
Study Design: Typically, these are open-label, single-dose, or dose-escalation studies conducted in a small cohort of healthy adult volunteers. Cross-over designs may be used to compare different formulations or the effect of food.
-
Subject Population: Healthy male and/or female volunteers are usually recruited. Exclusion criteria often include smoking, use of concomitant medications (especially CYP inhibitors or inducers), and presence of hepatic or renal impairment, although dedicated studies in these special populations are also conducted.[13]
-
Drug Administration: The MT1 agonist is administered orally, typically after an overnight fast to minimize variability in absorption. Food-effect studies involve administration with a standardized high-fat meal.[11]
-
Biological Sampling: Blood samples are collected at predetermined time points before and after drug administration. The sampling schedule is designed to adequately capture the absorption, distribution, and elimination phases of the drug. Urine and feces may also be collected to determine excretion pathways.[5][6]
-
Analytical Method: Drug concentrations in plasma and other biological matrices are typically quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
Pharmacokinetic Analysis: Non-compartmental analysis (NCA) is commonly used to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).
Signaling Pathway of MT1 Receptor Agonists
MT1 receptors are G protein-coupled receptors (GPCRs) primarily coupled to the Gi/o family of G proteins. Activation of MT1 receptors by an agonist initiates a signaling cascade that ultimately leads to the physiological effects associated with melatonin, such as the regulation of circadian rhythms and sleep promotion.
Caption: Simplified MT1 receptor signaling pathway.
Pathway Description:
-
An MT1 receptor agonist, such as melatonin or a synthetic analog, binds to the MT1 receptor on the cell surface.
-
This binding event activates the associated inhibitory G protein (Gi/o).
-
The activated alpha subunit of the Gi/o protein dissociates and inhibits the enzyme adenylyl cyclase.
-
Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
-
This cascade of events ultimately modulates the phosphorylation of downstream targets, such as the CREB protein, leading to changes in gene expression that influence circadian rhythm and promote sleep.[14][15]
References
- 1. Clinical pharmacokinetics of melatonin: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of melatonin: a systematic review - ProQuest [proquest.com]
- 3. Agomelatine - Wikipedia [en.wikipedia.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Ramelteon - Wikipedia [en.wikipedia.org]
- 7. Tasimelteon - Wikipedia [en.wikipedia.org]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Pharmacokinetics of the dual melatonin receptor agonist tasimelteon in subjects with hepatic or renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Roles of Melatonin Receptors: A Side-by-Side Analysis of MT1 and MT2 Agonist Effects on Sleep Architecture
A deep dive into the distinct and sometimes opposing effects of MT1 and MT2 receptor activation on sleep patterns, supported by experimental data and detailed methodologies.
The regulation of sleep-wake cycles is a complex interplay of various neurochemical pathways, with the melatonin (B1676174) system playing a pivotal role. Melatonin exerts its effects through two primary G protein-coupled receptors, MT1 and MT2. While both are crucial for modulating sleep, emerging evidence from preclinical studies highlights their distinct and sometimes opposing roles in shaping sleep architecture. This guide provides a comparative analysis of the effects of selective MT1 and MT2 receptor agonists on sleep, offering valuable insights for researchers, scientists, and drug development professionals in the field of sleep medicine and neuroscience.
Recent advancements using selective ligands and knockout mice models have begun to elucidate the specific contributions of each receptor.[1][2][3][4] Generally, activation of MT1 receptors appears to be more influential in the regulation of rapid eye movement (REM) sleep, whereas MT2 receptor activation is predominantly linked to the promotion of non-REM (NREM) sleep.[1][2][3][4][5] This differentiation is critical for the development of targeted therapies for sleep disorders characterized by specific deficits in either REM or NREM sleep.
Quantitative Analysis of Sleep Parameters
The following table summarizes the key quantitative findings from preclinical studies investigating the effects of selective and non-selective melatonin receptor agonists on various sleep parameters.
| Agonist Type | Compound Example | Primary Receptor Target(s) | Effect on NREM Sleep Latency | Effect on NREM Sleep Duration | Effect on REM Sleep Latency | Effect on REM Sleep Duration | Key Findings & Citations |
| Non-Selective MT1/MT2 Agonist | Ramelteon | MT1 and MT2 | Decrease | Insignificant effect in some studies | No significant change | No significant change | Primarily reduces sleep onset latency.[6][7][8][9][10] Insignificant effects on sleep architecture in some animal models.[1] |
| Non-Selective MT1/MT2 Agonist | Agomelatine (B1665654) | MT1 and MT2 (also 5-HT2C antagonist) | Decrease | Increase in Slow-Wave Sleep (SWS) | No significant change | No significant change | Improves sleep efficiency and increases SWS.[11][12][13][14] |
| Non-Selective MT1/MT2 Agonist | Tasimelteon | MT1 and MT2 | Decrease | Increase | No significant change | No significant change | Effective in treating non-24-hour sleep-wake disorder by entraining circadian rhythms.[15][16][17][18] |
| Selective MT1 Agonist (Partial) | UCM871 | MT1 | No significant change | No significant change | Decrease | Increase | Selectively enhances REM sleep duration without affecting NREM sleep.[19][20][21] |
| Selective MT2 Agonist | IIK7 | MT2 | Decrease | Increase | No significant change | No significant change | Reduces NREM sleep onset latency and increases NREM sleep duration.[22] |
| Selective MT2 Agonist (Partial) | UCM924 | MT2 | Decrease | Increase | No significant change | Increase in number of episodes | Reduces latency to NREM sleep and increases its duration.[23] |
Deciphering the Signaling Pathways
The differential effects of MT1 and MT2 receptor activation on sleep architecture are rooted in their distinct signaling cascades. Both are G protein-coupled receptors (GPCRs), but they can couple to different G proteins and activate divergent downstream pathways.[[“]][25]
Figure 1: Simplified signaling pathway of the MT1 receptor.
Activation of the MT1 receptor typically leads to the coupling of the Gi alpha subunit, which in turn inhibits adenylyl cyclase.[[“]] This inhibition results in a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger involved in numerous cellular processes, including the regulation of neuronal excitability in brain regions controlling REM sleep.[[“]]
Figure 2: Simplified signaling pathway of the MT2 receptor.
The MT2 receptor exhibits more diverse signaling, coupling to both Gi and Gq proteins.[[“]] While Gi coupling also leads to cAMP inhibition, Gq activation stimulates phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are involved in calcium signaling and protein kinase C activation, respectively, which are thought to contribute to the promotion of NREM sleep.[[“]][26]
Experimental Protocols: A Generalized Approach
The data presented in this guide are primarily derived from preclinical studies in rodents, which are essential for dissecting the neurobiological mechanisms of sleep. A typical experimental workflow for assessing the effects of MT1 and MT2 agonists on sleep architecture is outlined below.
Key Experimental Steps:
-
Animal Model and Housing: Studies often utilize adult male Sprague-Dawley rats or C57BL/6J mice.[27][28] Animals are housed individually in temperature- and humidity-controlled environments with a strict 12-hour light/12-hour dark cycle and ad libitum access to food and water.[27]
-
Surgical Implantation of Electrodes: For polysomnographic recordings, animals undergo surgery under general anesthesia to implant electrodes for electroencephalography (EEG) and electromyography (EMG).[27][29] EEG electrodes are typically placed over the cortex, while EMG electrodes are inserted into the nuchal muscles to monitor muscle tone.[27][29]
-
Acclimation and Habituation: Following a post-operative recovery period, animals are habituated to the recording setup to minimize stress and ensure baseline sleep patterns are stable.[27]
-
Drug Administration: Test compounds (selective or non-selective MT1/MT2 agonists) or a vehicle control are administered at specific times, often at the beginning of the light or dark phase, depending on the study's objective.[27]
-
Polysomnographic Recording and Analysis: Continuous EEG and EMG recordings are collected for 24 hours or a specified period post-drug administration. The recordings are then scored manually or using automated software to classify vigilance states into wakefulness, NREM sleep, and REM sleep based on characteristic EEG waveforms and EMG activity.[29]
-
Sleep Parameter Quantification: Various sleep parameters are quantified, including:
-
Sleep Latency: Time to the first episode of NREM or REM sleep.
-
Total Sleep Time: Duration of NREM and REM sleep over the recording period.
-
Sleep Bout Duration and Number: Average length and frequency of sleep episodes.
-
Wake After Sleep Onset (WASO): Time spent awake after initial sleep onset.
-
EEG Power Spectral Analysis: Analysis of the power of different EEG frequency bands (e.g., delta, theta) within each sleep stage.
-
Figure 3: Typical experimental workflow for rodent sleep studies.
Conclusion
The distinct roles of MT1 and MT2 receptors in modulating sleep architecture present a compelling opportunity for the development of novel, targeted therapies for sleep disorders. While MT1 agonists may hold promise for conditions with REM sleep abnormalities, MT2 agonists could be more effective for disorders characterized by difficulties in initiating and maintaining NREM sleep. The continued exploration of selective ligands and the elucidation of their downstream signaling pathways will be instrumental in advancing our understanding of sleep regulation and paving the way for more precise and effective treatments.
References
- 1. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 2. Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patrinum.ch [patrinum.ch]
- 4. patrinum.ch [patrinum.ch]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology of ramelteon, a selective MT1/MT2 receptor agonist: a novel therapeutic drug for sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ramelteon? [synapse.patsnap.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Ramelteon - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Agomelatine treatment corrects impaired sleep-wake cycle and sleep architecture and increases MT1 receptor as well as BDNF expression in the hippocampus during the subjective light phase of rats exposed to chronic constant light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of the novel antidepressant agomelatine on disturbed sleep-wake cycles in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. What is the mechanism of Tasimelteon? [synapse.patsnap.com]
- 16. Tasimelteon - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Tasimelteon, a melatonin agonist for the treatment of insomnia and circadian rhythm sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. wellnessofnature.com [wellnessofnature.com]
- 20. jneurosci.org [jneurosci.org]
- 21. Selective Enhancement of REM Sleep in Male Rats through Activation of Melatonin MT1 Receptors Located in the Locus Ceruleus Norepinephrine Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sleep-promoting action of IIK7, a selective MT2 melatonin receptor agonist in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Melatonin, selective and non-selective MT1/MT2 receptors agonists: Differential effects on the 24-h vigilance states [research.unipd.it]
- 24. consensus.app [consensus.app]
- 25. thieme-connect.com [thieme-connect.com]
- 26. researchgate.net [researchgate.net]
- 27. ndineuroscience.com [ndineuroscience.com]
- 28. discovery.researcher.life [discovery.researcher.life]
- 29. maze.conductscience.com [maze.conductscience.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Melatonin Receptor Agonist 1
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Melatonin Receptor Agonist 1 (MT1) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is necessary to mitigate risks to human health and prevent environmental contamination. This guide provides a procedural framework for the safe and compliant disposal of MT1 agonists in a laboratory setting.
The primary directive for the disposal of any chemical waste, including investigational compounds such as MT1 agonists, is to consult with your institution's Environmental Health and Safety (EHS) department. EHS professionals are equipped to provide guidance that is compliant with federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA) which governs hazardous waste management.
Pre-Disposal Classification
Before disposal, the waste must be properly classified. Pharmaceutical waste is generally categorized as hazardous, controlled, or non-hazardous. This classification determines the correct disposal pathway.
Hazardous Pharmaceutical Waste: A pharmaceutical waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) on the P-list (acutely hazardous) or U-list (toxic), or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Your EHS department can determine if the specific MT1 agonist in use meets any of these criteria. If deemed hazardous, it must be collected by EHS for transport to an approved environmental management vendor for incineration.
Controlled Substances: If the MT1 agonist is a federally controlled substance as defined by the Drug Enforcement Administration (DEA), it is subject to stringent disposal regulations. These substances cannot be disposed of through standard chemical waste channels and often require a process called "reverse distribution" managed by an approved vendor. Your EHS office will coordinate the appropriate procedures for these compounds.
Non-Hazardous Pharmaceutical Waste: If the MT1 agonist is determined to be non-hazardous and not a controlled substance, it may still require special handling. Often, non-hazardous pharmaceutical waste is disposed of via incineration through a biohazard-chematoxic waste stream to ensure its destruction. It is crucial to not dispose of any research chemical down the drain or in the regular trash unless explicitly permitted by your EHS department. Improper disposal can lead to environmental contamination of soil and waterways, potentially harming wildlife and contributing to issues like antimicrobial resistance.
Summary of Disposal Pathways
| Waste Classification | General Disposal Procedure | Key Regulatory Body |
| Hazardous Waste | Segregate, label clearly, and store in a designated satellite accumulation area. Arrange for pickup by the institutional EHS department for disposal via a licensed vendor. | EPA (RCRA) |
| Controlled Substance | Store securely according to DEA regulations. Contact EHS to coordinate disposal through a DEA-registered reverse distributor or other approved method. | DEA |
| Non-Hazardous Waste | Segregate from other waste streams. Typically placed in designated containers (e.g., red biohazard-chemotoxic containers) for collection and subsequent incineration. | Institutional EHS |
Experimental Protocol: General Steps for Laboratory Chemical Disposal
While a specific inactivation protocol for this compound is not publicly available, the following general experimental workflow should be followed for the disposal of any research chemical.
-
Consult the Safety Data Sheet (SDS): The SDS for the specific MT1 agonist should be the first point of reference. Section 13 of the SDS provides disposal considerations.
-
Contact EHS: Inform your institution's EHS department about the intent to dispose of the MT1 agonist. Provide them with the chemical name, quantity, and the SDS. They will provide specific instructions for your facility.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling the waste material.
-
Segregation and Labeling: Do not mix the MT1 agonist waste with other chemical waste streams unless explicitly instructed to do so by EHS. The waste container must be clearly labeled with a hazardous waste tag that includes the chemical name and associated hazards.
-
Storage: Store the sealed waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials, until it is collected by EHS.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a this compound in a laboratory setting.
Caption: MT1 Agonist Disposal Decision Workflow.
Personal protective equipment for handling Melatonin receptor agonist 1
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Operation, and Disposal.
This document provides comprehensive safety and logistical guidance for the handling of Melatonin (B1676174) Receptor Agonist 1. Given that this compound is a potent melatonin receptor agonist intended for research purposes, it is crucial to adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1][2] The following procedures are based on established best practices for managing potent chemical agents.
I. Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is essential to prevent accidental exposure. The required level of PPE will vary depending on the specific task being performed.
Table 1: Recommended Personal Protective Equipment for Handling Melatonin Receptor Agonist 1
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves[1] | |
| Handling of Powders/Solids | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant boot or shoe covers[1] | • Chemical-resistant apron• Head covering[1] |
| Handling of Liquids/Solutions | • Chemical splash goggles or a face shield• Chemical-resistant gloves (e.g., butyl rubber)• Chemical-resistant apron over a lab coat• Chemical-resistant footwear[1] | • Elbow-length gloves for mixing and loading[1] |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or a face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots[1] | • Respirator (if aerosols or vapors may be generated)[1] |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of all PPE.[1]
II. Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan is critical for the safe handling and disposal of potent compounds like this compound.
A. Preparation
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control airborne particles.[1]
-
Ventilation: Ensure that the designated area is well-ventilated.[3]
-
Assemble Materials: Before starting, gather all necessary equipment, PPE, and waste disposal containers.
-
Minimize Quantities: Use the smallest amount of the compound necessary for the experiment to minimize waste and potential exposure.[1]
-
Review Safety Data Sheet (SDS): If an SDS is available, review it thoroughly before handling the compound.[1]
B. Experimental Protocols
-
Weighing (if solid):
-
Solution Preparation:
-
Slowly add the solvent to the compound to prevent splashing.[1]
-
Ensure all manipulations are carried out within the designated handling area.
-
-
General Handling:
C. Decontamination
-
Work Surfaces: At the end of each procedure, decontaminate all work surfaces with an appropriate cleaning agent.[1]
-
Equipment: All reusable equipment must be decontaminated according to established laboratory procedures.[1]
-
PPE: Dispose of single-use PPE in the designated waste stream. Decontaminate and store reusable PPE as per the manufacturer's guidelines.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be segregated into a clearly labeled, sealed waste container.
-
Disposal Method: Unused or waste material should be disposed of as hazardous chemical waste. High-temperature incineration is often the recommended method for pharmaceutical compounds.
-
Container Disposal: Before disposing of empty containers, ensure they are thoroughly decontaminated. Obliterate or remove all labels from the empty container before disposal.[1]
IV. Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of a potent chemical compound from initial preparation to final disposal.
Caption: Workflow for the safe handling of potent chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
